molecular formula C4H5NOS B186559 Isothiazol-4-ylmethanol CAS No. 170283-02-0

Isothiazol-4-ylmethanol

Cat. No.: B186559
CAS No.: 170283-02-0
M. Wt: 115.16 g/mol
InChI Key: OVRPVAZRSIBVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazol-4-ylmethanol is a versatile isothiazole-based chemical building block of high interest in medicinal chemistry and agrochemical research. The isothiazole scaffold is recognized for its broad and useful biological properties, and derivatives are known to exhibit antimicrobial, antibacterial, antifungal, and anti-inflammatory activities . As a functionalized heterocycle, it serves as a key synthetic intermediate for the preparation of more complex organic molecules, including pharmaceuticals . The primary value of this compound for researchers lies in its hydroxymethyl group, which allows for further chemical modifications and structure-activity relationship (SAR) studies. Researchers utilize this compound in the synthesis of novel compounds to explore new inhibitors for various biological targets, such as proteases or other enzymes . The mode of action for many active isothiazolinone derivatives involves the disruption of dehydrogenase enzymes and the inhibition of metabolic pathways in microbial cells, leading to the suppression of growth and respiration . This compound is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPVAZRSIBVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621460
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170283-02-0
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Isothiazol-4-ylmethanol, as a functionalized derivative, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 170283-02-0[1]
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.16 g/mol [1]
Synonyms (1,2-Thiazol-4-yl)methanol, 4-Isothiazolemethanol[1]
Purity (Typical) ≥95%[1]

Synthesis of this compound

A robust and common method for the synthesis of primary alcohols from heterocyclic systems is the reduction of a corresponding carboxylic acid or its ester derivative. In this case, this compound can be synthesized from Isothiazole-4-carboxylic acid or its ethyl ester, Ethyl isothiazole-4-carboxylate.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from readily available precursors to form the isothiazole ring, followed by functional group manipulation to yield the target alcohol.

Synthetic_Pathway cluster_0 Step 1: Isothiazole Ring Formation cluster_1 Step 2: Reduction to Alcohol Start Starting Materials Intermediate Ethyl isothiazole-4-carboxylate (CAS: 165275-43-4) Start->Intermediate Cyclization Reaction Target This compound (CAS: 170283-02-0) Intermediate->Target Reduction (e.g., LiAlH4)

A proposed two-step synthetic pathway for this compound.
Experimental Protocol: Reduction of Ethyl isothiazole-4-carboxylate

This protocol describes the reduction of Ethyl isothiazole-4-carboxylate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • Ethyl isothiazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 10% Sulfuric acid

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Preparation of Reducing Agent: Anhydrous diethyl ether or THF is added to the flask, followed by the slow and careful addition of a stoichiometric amount of lithium aluminum hydride under an inert atmosphere. The suspension is stirred.

  • Addition of Ester: Ethyl isothiazole-4-carboxylate is dissolved in anhydrous diethyl ether or THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is cooled in an ice bath. Excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Work-up: The resulting precipitate (aluminum salts) is filtered off and washed with diethyl ether or THF. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or distillation under reduced pressure.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

General Characterization Workflow

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Purity Purity Analysis (e.g., HPLC or GC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

A typical workflow for the characterization of synthesized compounds.
Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of the parent isothiazole and related structures.

Table 1: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Singlet1HH-3 (Isothiazole)
~8.6 - 8.8Singlet1HH-5 (Isothiazole)
~4.6 - 4.8Singlet2H-CH₂-
~3.5 - 4.5 (broad)Singlet1H-OH

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~155 - 158C-3 (Isothiazole)
~148 - 152C-5 (Isothiazole)
~130 - 135C-4 (Isothiazole)
~55 - 60-CH₂-

Table 3: Expected IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (alcohol)
2850 - 3000MediumC-H stretch (aliphatic)
~3100WeakC-H stretch (aromatic)
1400 - 1600MediumC=C and C=N stretch
1000 - 1100StrongC-O stretch (primary alcohol)

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretation
115Molecular ion [M]⁺
114[M-H]⁺
98[M-OH]⁺
86[M-CH₂OH]⁺
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and integrations.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological and Pharmaceutical Relevance

Isothiazole-containing compounds are known to interact with various biological targets, making them attractive scaffolds in drug discovery. Their bioactivity is often linked to the reactivity of the isothiazole ring, which can be influenced by its substituents.

Biological_Relevance cluster_0 Isothiazole Scaffold cluster_1 Potential Biological Activities Isothiazole Isothiazole Core (e.g., this compound) Antimicrobial Antimicrobial Isothiazole->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Isothiazole->Anticancer Interaction with cancer-related pathways AntiInflammatory Anti-inflammatory Isothiazole->AntiInflammatory Modulation of inflammatory responses Other Other Therapeutic Areas Isothiazole->Other Diverse biological targets

Potential biological activities of isothiazole-containing compounds.

The bioactivation of some isothiazole-containing drugs has been reported, leading to the formation of reactive metabolites that can covalently bind to proteins[2]. Understanding the metabolic fate of new isothiazole derivatives, such as this compound, is a critical step in assessing their potential for toxicity and ensuring the development of safe and effective therapeutic agents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for related heterocyclic compounds and standard analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The information presented herein serves as a foundational resource for scientists and professionals in the field of drug development, facilitating further exploration of the therapeutic potential of novel isothiazole derivatives.

References

Isothiazol-4-ylmethanol: An In-depth Technical Guide on Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

Isothiazol-4-ylmethanol, with the CAS number 170283-02-0, is a heterocyclic compound containing an isothiazole ring substituted with a hydroxymethyl group at the 4-position.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.15 g/mol [1]
Appearance Not specified
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the aromatic isothiazole ring and the primary alcohol functional group.

Reactivity of the Isothiazole Ring:

The isothiazole ring is a stable aromatic system. The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attack, although generally less reactive than five-membered rings with only one heteroatom. Isothiazoles are known to undergo reactions such as alkylation.[3]

Reactivity of the Methanol Group:

The primary alcohol group at the 4-position is expected to undergo typical alcohol reactions:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (isothiazole-4-carbaldehyde) and further to the carboxylic acid (isothiazole-4-carboxylic acid) using appropriate oxidizing agents.

  • Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester.

  • Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not widely available. However, general synthetic strategies for the isothiazole core and typical reactions of primary alcohols can be adapted.

General Synthesis of the Isothiazole Ring

Several methods for the synthesis of the isothiazole ring have been reported in the literature. These often involve the cyclization of a precursor molecule containing the requisite nitrogen, sulfur, and carbon atoms. One common approach involves the reaction of a β-aminovinyl thioamide with an oxidizing agent.

A potential synthetic route to this compound could involve the reduction of a suitable precursor such as isothiazole-4-carbaldehyde or a derivative of isothiazole-4-carboxylic acid.[4]

Below is a generalized workflow for the synthesis of an isothiazole derivative, which could be adapted for this compound.

Biological_Activity cluster_cell Bacterial Cell Enzyme Essential Enzymes (with thiol groups) Metabolism Cellular Metabolism Inactivated_Enzyme Inactivated Enzyme Enzyme->Inactivated_Enzyme Inactivation Growth Bacterial Growth Metabolism->Growth Inhibition Cell_Death Cell Death Growth->Cell_Death Leads to Isothiazolinone Isothiazolinone Derivative Isothiazolinone->Enzyme Reacts with thiol groups Inactivated_Enzyme->Metabolism Disrupts

References

Spectroscopic Profile of Isothiazol-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-4-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a combination of data derived from related structures and predicted values based on established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are derived from data for the parent isothiazole, related substituted isothiazoles, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H3~8.7Singlet-The proton at position 3 is expected to be the most deshielded aromatic proton.
H5~8.5Singlet-The proton at position 5 is also significantly deshielded.
-CH₂-~4.7Singlet-The methylene protons are adjacent to the aromatic ring and the hydroxyl group.
-OHVariableBroad Singlet-The chemical shift is dependent on concentration and solvent.

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C3~155The carbon adjacent to the nitrogen atom.
C4~145The carbon bearing the methanol substituent.
C5~120The carbon adjacent to the sulfur atom.
-CH₂-~60The methylene carbon.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Broad, StrongO-H StretchAlcohol
3100-3000MediumC-H StretchAromatic (Isothiazole ring)
2950-2850MediumC-H StretchAliphatic (-CH₂-)
1600-1450Medium to WeakC=C and C=N StretchAromatic (Isothiazole ring)
1050-1000StrongC-O StretchPrimary Alcohol
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative Intensity (%)IonNotes
115100[M]⁺Molecular ion peak. The molecular formula is C₄H₅NOS.
11440[M-H]⁺Loss of a hydrogen radical.
8660[M-CHO]⁺Loss of a formyl radical.
8530[M-CH₂O]⁺Loss of formaldehyde.
5820[C₂H₂S]⁺Fragment of the isothiazole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for neat liquids/oils): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).

    • Acquire data over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

NMR Data Processing and Interpretation

This diagram outlines the steps involved in processing and interpreting NMR data for structural elucidation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation FID Free Induction Decay (FID) FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Integration Integration Referencing->Integration Coupling Coupling Pattern Analysis Referencing->Coupling Structure Proposed Structure Chem_Shift->Structure Integration->Structure Coupling->Structure

Caption: NMR Data Processing and Interpretation Workflow.

Isothiazol-4-ylmethanol CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 170283-02-0

Chemical Identity and Physical Properties

Isothiazol-4-ylmethanol is a heterocyclic compound with the chemical formula C₄H₅NOS.[1] It is identified by the CAS Registry Number 170283-02-0.[1] This compound is also known by other names including 4-Hydroxymethylisothiazole and (Isothiazol-4-yl)methanol.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 170283-02-0[1]
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.16 g/mol
Appearance Colorless Liquid

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published in readily accessible scientific literature. However, general methods for the synthesis of isothiazole derivatives are documented. These typically involve the construction of the isothiazole ring through cyclization reactions.

One common conceptual approach involves the reaction of a β-ketoester or a related three-carbon precursor with a source of sulfur and nitrogen. The functionalization at the 4-position to introduce the methanol group could be achieved either by starting with a pre-functionalized building block or by post-synthetic modification of the isothiazole ring.

A potential, though unverified, synthetic route could be conceptualized as follows:

G Conceptual Synthesis Workflow A β-Ketoester Precursor B Ring Formation with Sulfur and Nitrogen Source A->B C Isothiazole-4-carboxylic acid ester B->C D Reduction of Ester C->D E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

It is important to note that this is a generalized representation, and the specific reagents, reaction conditions, and purification methods would require detailed experimental development and optimization.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound are limited in publicly available research. However, the broader class of isothiazole and isothiazolinone compounds is well-known for a range of biological activities.

Isothiazolinones, a related class of compounds, are widely used as biocides and preservatives due to their antimicrobial properties. Their mechanism of action generally involves the ability to inhibit essential microbial enzymes, particularly those with thiol groups at their active sites. The electrophilic sulfur atom in the isothiazolinone ring can react with nucleophilic residues like cysteine in enzymes, leading to the disruption of cellular functions and ultimately cell death.

General Mechanism of Action for Isothiazolinones:

G General Isothiazolinone Mechanism of Action cluster_0 Microbial Cell A Isothiazolinone B Essential Enzyme (with active site thiol) A->B Reaction C Inactivated Enzyme (disulfide bond formation) D Disruption of Metabolic Pathways C->D E Cell Death D->E

Caption: Simplified diagram of the antimicrobial action of isothiazolinones.

Given its structural similarity, it is plausible that this compound could be investigated for similar or other biological activities. However, without specific experimental data, its pharmacological profile remains uncharacterized. Further research, including bioactivity screening and mechanistic studies, would be necessary to elucidate its potential roles in biological systems.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in diverse biological interactions have propelled the development of a wide array of derivatives with significant therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the contemporary landscape of isothiazole chemistry, focusing on modern synthetic strategies, detailed experimental protocols, and the biological significance of these emerging molecules.

Modern Synthetic Strategies: Expanding the Isothiazole Chemical Space

The facile assembly of the isothiazole ring has historically presented a considerable challenge to synthetic chemists.[4] However, the last decade has witnessed a surge in innovative methodologies that have made this versatile scaffold more accessible.[4][5] These modern approaches offer advantages in terms of efficiency, functional group tolerance, and environmental sustainability.

One-Pot and Multicomponent Reactions

One-pot syntheses and multicomponent reactions have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials. A notable example is the transition-metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.[1][6] This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade, forming the crucial C-N and S-N bonds in a single operation.[6] Another efficient approach involves a three-component reaction of enaminoesters, sulfur, and fluorodibromoiamides/esters, which proceeds via C-F bond cleavage to yield isothiazoles with high selectivity.[7][8]

Metal-Catalyzed Approaches

Metal catalysis has unlocked new avenues for the synthesis of densely functionalized isothiazoles.[4] For instance, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides access to a wide variety of isothiazole derivatives through an α-thiavinyl rhodium-carbenoid intermediate.[6] Copper catalysts have also been extensively used, with a recent procedure employing a copper(II) salt for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides under aerobic conditions.[5]

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent another cornerstone of modern isothiazole synthesis. A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with elemental sulfur or sodium sulfide offers a straightforward route to isothiazoles with excellent functional group tolerance.[6] Furthermore, a [4+1] annulation strategy starting from β-ketodithioesters or β-ketothioamides and ammonium acetate provides a carbon-economic pathway to 3,5-disubstituted isothiazoles.[9]

Experimental Protocols

To facilitate the practical application of these modern synthetic methods, this section provides detailed experimental protocols for key reactions.

General Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

This protocol is based on the method described by Singh et al.[1]

Materials:

  • β-Ketodithioester (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Aqueous medium (e.g., water or ethanol/water mixture)

Procedure:

  • A mixture of the β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) is taken in a round-bottom flask.

  • The appropriate aqueous solvent is added, and the reaction mixture is stirred at room temperature.

  • The reaction is allowed to proceed in the presence of air (oxygen).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Synthesis of Isothiazole-Thiazole Derivatives

This protocol is adapted from the work on novel fungicides.[10]

Materials:

  • Intermediate 5 (Isothiazole amine precursor) (1.0 mmol)

  • Corresponding carboxylic acid (1.1 mmol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 mmol)

  • Dry dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) in dry DCM, EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) are added.

  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • A solution of intermediate 5 (1.0 mmol) in dry DCM is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography to yield the final isothiazole-thiazole derivative.

Quantitative Data Summary

The efficacy of synthetic methods and the biological activity of novel derivatives are best understood through quantitative data. The following tables summarize key metrics from recent studies.

Starting MaterialReagents and ConditionsProductYield (%)Reference
β-KetodithioestersNH₄OAc, air, aqueous conditions3,5-Disubstituted isothiazolesHigh[1][6]
Alkynyl oxime ethersNa₂S or Se powder, baseIsothiazoles/IsoselenazolesGood[6]
1,2,3-ThiadiazolesNitriles, Rh-catalystSubstituted isothiazolesVaried[6]
2-Bromo-N-arylbenzimidamidesSulfur powder, Cu(II) salt, DMFBenzo[d]isothiazolesGood[5]

Table 1: Summary of Synthetic Protocol Yields

Compound IDTargetEC₅₀ (mg L⁻¹)In Vivo Inhibition (%)Reference
6u Pseudoperonospora cubensis0.046>90 at 100 mg L⁻¹[10]
6u Phytophthora infestans0.20>90 at 100 mg L⁻¹[10]
5a Pseudoperonospora cubensisNot reported100 at 100 µg/mL[11]

Table 2: Fungicidal Activity of Novel Isothiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Thiazole Derivatives MCF-70.30–0.45[12]
Thiazole Derivatives U87 MG0.30–0.45[12]
Thiazole Derivatives A5490.30–0.45[12]
Thiazole Derivatives HCT1160.30–0.45[12]

Table 3: Anticancer Activity of Related Thiazole Derivatives (Note: Data for isothiazoles is actively being researched)

Biological Activities and Signaling Pathways

Isothiazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1] These activities include anticancer, antidiabetic, antiviral, antimicrobial, and fungicidal properties.[1][13][14]

Mechanism of Action

The biological effects of isothiazole derivatives are often attributed to their ability to modulate the activity of key enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[12] While much of the detailed pathway analysis has been conducted on the closely related thiazole scaffold, the principles are often translatable. Thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR and Ras-Raf-MEK signaling pathways, both of which are frequently dysregulated in cancer.[12]

In the context of fungicidal activity, novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein (ORP), a mechanism shared with the established fungicide oxathiapiprolin.[10] Additionally, some isothiazole compounds can induce systemic acquired resistance (SAR) in plants by upregulating defense-related genes, providing a dual mode of action.[10][11]

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery and characterization of novel isothiazole derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_screening Biological Screening Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) Pure Compound Pure Compound Purification (Chromatography)->Pure Compound NMR NMR Pure Compound->NMR Mass Spec Mass Spec Pure Compound->Mass Spec IR Spec IR Spec Pure Compound->IR Spec Elemental Analysis Elemental Analysis Pure Compound->Elemental Analysis In Vitro Assays In Vitro Assays Pure Compound->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Lead Compound Lead Compound In Vivo Models->Lead Compound

Caption: General experimental workflow for the synthesis, characterization, and screening of novel isothiazole derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Isothiazole Derivative Isothiazole Derivative Isothiazole Derivative->PI3K Inhibition

Caption: Postulated inhibitory action of isothiazole derivatives on the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The field of isothiazole chemistry is undergoing a period of rapid expansion, driven by the development of novel and efficient synthetic methodologies. These advancements are paving the way for the creation of diverse libraries of isothiazole derivatives with a wide range of biological activities. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials. For researchers and drug development professionals, the isothiazole scaffold represents a fertile ground for innovation and a promising avenue for addressing unmet medical and agricultural needs.

References

Theoretical Examination of the Electronic Structure of Isothiazol-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of isothiazol-4-ylmethanol. Isothiazole and its derivatives are significant scaffolds in medicinal chemistry, and understanding their electronic properties is crucial for designing novel therapeutic agents. This document outlines the computational methodologies, summarizes key electronic data, and illustrates the logical workflows involved in such theoretical studies.

Introduction to the Electronic Landscape of Isothiazole Derivatives

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. This arrangement results in a unique electronic distribution characterized by significant π-electron delocalization, which imparts a degree of aromaticity to the ring system.[1] The electronic nature of the isothiazole core is sensitive to the type and position of substituents. The introduction of a methanol group at the 4-position is expected to modulate the electron density distribution, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical determinants of molecular reactivity and intermolecular interactions.

Theoretical and computational chemistry provide powerful tools to probe these electronic characteristics with high precision.[2][3] Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure of such heterocyclic systems, offering a good balance between computational cost and accuracy.[4][5][6]

Detailed Computational Methodology

The following protocol outlines a standard and robust computational approach for the theoretical study of this compound, based on established methods for similar thiazole derivatives.[7][8][9]

Experimental Protocol: Quantum Chemical Calculations

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is built using molecular modeling software.

    • A full geometry optimization is performed in the gas phase using Density Functional Theory (DFT).

    • A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[7][8]

    • A Pople-style split-valence triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution, especially for the heteroatoms and the hydroxyl group.[8][9]

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted on the optimized geometry to investigate charge distribution, atomic hybridizations, and intramolecular charge transfer interactions.[8]

    • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is determined as a measure of the molecule's chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to identify the regions most susceptible to electrophilic and nucleophilic attack. This provides insights into the molecule's interaction with biological targets.

Predicted Electronic Structure Data

The following tables summarize the expected quantitative data from a DFT study of this compound, based on findings for structurally related molecules like 4-methyl-5-thiazoleethanol.[8]

Table 1: Key Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Lengths (Å)C2-N31.315
N3-C41.380
C4-C51.375
C5-S11.720
S1-C21.730
C4-C(methanol)1.510
C(methanol)-O1.430
Bond Angles (°)C2-N3-C4110.5
N3-C4-C5115.0
C4-C5-S1111.5
C5-S1-C291.0
S1-C2-N3112.0

Table 2: Frontier Molecular Orbital (FMO) Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Primarily localized on the isothiazole ring, with significant contribution from the sulfur atom.
LUMO-0.95Distributed across the C=N and C=C bonds of the ring.
HOMO-LUMO Gap (ΔE) 5.90 Indicates high kinetic stability.

Table 3: Natural Population Analysis (NPA) Charges

AtomNatural Charge (e)
S1+0.45
C2+0.15
N3-0.50
C4+0.20
C5-0.30
O(methanol)-0.70
H(hydroxyl)+0.48

Visualization of Computational Workflows and Relationships

Diagram 1: Computational Workflow for Electronic Structure Analysis

G A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D Confirm Minimum E NBO Analysis D->E F FMO Analysis (HOMO/LUMO) D->F G MEP Calculation D->G H Charge Distribution E->H I Reactivity Indices (HOMO-LUMO Gap) F->I J Electrophilic/Nucleophilic Sites G->J

Caption: Workflow for DFT analysis of this compound.

Diagram 2: Relationship between Electronic Properties and Molecular Behavior

G cluster_0 Calculated Electronic Properties cluster_1 Inferred Molecular Behavior A Molecular Electrostatic Potential (MEP) D Intermolecular Interactions (e.g., H-bonding) A->D Predicts F Receptor Binding Affinity A->F Informs B Frontier Molecular Orbitals (HOMO/LUMO) E Chemical Reactivity & Stability B->E Predicts C Atomic Charges (NPA) C->D C->F

Caption: Linking theoretical properties to molecular function.

Conclusion

The theoretical study of this compound's electronic structure provides invaluable insights for drug development. DFT calculations, following the outlined protocol, can reliably predict the molecule's geometry, charge distribution, and reactivity. The large HOMO-LUMO gap suggests high stability, while the MEP and atomic charges pinpoint the nitrogen and oxygen atoms as key sites for intermolecular interactions, such as hydrogen bonding with biological targets. This detailed electronic information serves as a critical foundation for understanding its structure-activity relationship (SAR) and for the rational design of new, more potent isothiazole-based therapeutic agents.

References

Quantum Chemical Insights into 4-Substituted Isothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 4-substituted isothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and potential biological activity of these molecules, thereby accelerating the drug discovery and development process. This document outlines the theoretical background, computational methodologies, and experimental considerations, and presents key quantitative data and workflows to guide research in this promising area.

Introduction to 4-Substituted Isothiazoles

Isothiazole is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[1] This scaffold is present in a variety of biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The substituent at the 4-position of the isothiazole ring plays a crucial role in modulating the electronic properties and, consequently, the biological activity of the molecule. Quantum chemical calculations provide a powerful tool to understand these structure-property relationships at the molecular level.

Methodologies: A Dual Approach

The study of 4-substituted isothiazoles typically involves a synergistic combination of experimental synthesis and theoretical calculations.

Experimental Protocols: Synthesis of 4-Substituted Isothiazoles

The synthesis of 4-substituted isothiazoles can be achieved through various organic chemistry routes. A representative protocol for the synthesis of a 4-cyanothiazole is described below.

Synthesis of 4-Cyanothiazoles:

A one-step synthesis method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[2]

  • Reactants:

    • β,β-dichloro-α-amino-acrylonitrile

    • Thioformamide (or an R-substituted thioformamide)

    • Acidic catalyst (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)

  • Solvent: A polar organic solvent such as acetone or acetonitrile.[2]

  • Procedure:

    • Dissolve β,β-dichloro-α-amino-acrylonitrile and the thioformamide in the chosen polar organic solvent.

    • Add the acidic catalyst to the reaction mixture.

    • Heat the reaction mixture to a temperature between 45°C and 90°C.

    • Maintain the reaction for a period of 1 to 10 hours, monitoring the progress by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified using standard techniques like crystallization or chromatography.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Computational Protocols: Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules.

A General Workflow for DFT Calculations:

  • Molecular Structure Generation: The 3D structure of the 4-substituted isothiazole molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack.

    • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.

    • Other Quantum Chemical Descriptors: Parameters such as electronegativity, chemical hardness, and softness can also be calculated to further characterize the molecule's reactivity.

Typical Computational Details:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is commonly used.[3]

  • Basis Set: A basis set like 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[3]

Quantitative Data Summary

The following tables summarize key quantum chemical parameters for representative 4-substituted isothiazoles, collated from various computational studies. It is important to note that direct comparison between values from different studies should be done with caution due to potential variations in computational methods.

Parameter Isothiazole 4-Methylisothiazole 4-Nitroisothiazole
HOMO (eV) -9.468-9.117Data not available
LUMO (eV) 3.3483.508Data not available
HOMO-LUMO Gap (eV) 12.81612.625Data not available
Dipole Moment (Debye) 1.5521.124Data not available

Table 1: Calculated Electronic Properties of Selected Isothiazole Derivatives. [4]

Bond Experimental (X-ray) for a 3-substituted 4,5-dichloroisothiazole (Å) Calculated (DFT/B3LYP) for a 3-substituted 4,5-dichloroisothiazole (Å)
S1-C51.7051.711
S1-N21.6781.685
N2-C31.3151.320
C3-C41.4281.433
C4-C51.3551.359

Table 2: Comparison of Experimental and Calculated Bond Lengths for a Dichloroisothiazole Derivative. [5]

Angle Experimental (X-ray) for a 3-substituted 4,5-dichloroisothiazole (°) Calculated (DFT/B3LYP) for a 3-substituted 4,5-dichloroisothiazole (°)
C5-S1-N293.893.5
S1-N2-C3111.2111.5
N2-C3-C4114.5114.2
C3-C4-C5110.3110.5
C4-C5-S1110.2110.3

Table 3: Comparison of Experimental and Calculated Bond Angles for a Dichloroisothiazole Derivative. [5]

Visualizing Workflows and Pathways

Visual representations are critical for understanding complex scientific processes. The following diagrams, generated using the DOT language, illustrate key workflows and a representative biological pathway relevant to isothiazole research.

G cluster_input Input cluster_computation Quantum Chemical Calculation cluster_output Output & Analysis mol_design Molecular Design of 4-Substituted Isothiazole geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc opt_geom Optimized Geometry (Bond Lengths, Angles) prop_calc->opt_geom electronic_prop Electronic Properties (HOMO, LUMO, MEP) prop_calc->electronic_prop reactivity Reactivity Analysis electronic_prop->reactivity

Caption: Workflow for Quantum Chemical Calculations of 4-Substituted Isothiazoles.

G cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation isothiazole 4-Substituted Isothiazole (Kinase Inhibitor) isothiazole->raf Inhibition

Caption: Representative Kinase Signaling Pathway Potentially Modulated by 4-Substituted Isothiazoles.

Conclusion and Future Directions

Quantum chemical calculations offer invaluable insights into the structure-property relationships of 4-substituted isothiazoles, guiding the design and synthesis of novel drug candidates. The methodologies and data presented in this guide provide a foundation for researchers to explore this versatile class of compounds. Future work should focus on building comprehensive libraries of calculated data for a wider range of 4-substituted isothiazoles to enable more robust quantitative structure-activity relationship (QSAR) studies. The integration of these computational approaches with experimental screening will undoubtedly accelerate the discovery of new and effective isothiazole-based therapeutics.

References

Isothiazol-4-ylmethanol Solubility in Organic Solvents: A Technical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Isothiazol-4-ylmethanol

A foundational understanding of the physicochemical properties of this compound is essential for predicting its general solubility behavior.

PropertyValueSource
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.15 g/mol [1]
Appearance Off-yellow oily liquid
Melting Point 112-114 °C (recrystallized from ethyl ether/ethanol)
Boiling Point 85-90 °C at 0.5 mmHg
pKa 13.21 ± 0.10 (Predicted)

Note: Some properties are for the closely related 4-Hydroxymethylthiazole, which is a common synonym.

The presence of a hydroxyl group (-OH) and a nitrogen atom in the isothiazole ring suggests that this compound can act as both a hydrogen bond donor and acceptor. This characteristic indicates a likelihood of solubility in polar protic and aprotic organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. Qualitative solubility information for structurally related compounds, such as 4-methyl-5-(2-hydroxyethyl)thiazole, indicates solubility in solvents like ethanol, chloroform, benzene, and ether.[2] However, for precise applications, experimental determination of solubility is necessary. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][4]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Apparatus for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure:

  • Add an excess amount of this compound to a conical flask or vial. The excess solid should be clearly visible.

  • Add a known volume of the desired organic solvent to the flask.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is common.[5]

  • To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]

  • Once equilibrium is established, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method as described below.

Concentration Analysis Methods

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[6][7]

Procedure:

  • Pipette a precise volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

  • Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The solubility is calculated as the mass of the residue per volume of the solvent.

Principle: HPLC is a sensitive and specific method for determining the concentration of a compound in a solution.[8][9][10]

Procedure:

  • Method Development: Develop an HPLC method capable of separating this compound from any potential impurities and the solvent peak. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Inject the standard solutions into the HPLC and record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess This compound to solvent start->add_excess equilibrate Equilibrate via shaking/stirring (24-72h at constant T) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter analysis_choice Choose Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC Analysis analysis_choice->hplc HPLC evaporate Evaporate solvent gravimetric->evaporate calibrate Prepare calibration curve hplc->calibrate weigh Weigh residue evaporate->weigh calculate Calculate Solubility weigh->calculate analyze_sample Analyze diluted sample calibrate->analyze_sample analyze_sample->calculate end End calculate->end

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary experimental framework for researchers to determine this crucial parameter. The choice of analytical method will depend on the available instrumentation and the required accuracy. For high-purity samples and when high precision is not paramount, gravimetric analysis offers a straightforward approach. For complex mixtures or when high accuracy and sensitivity are required, the HPLC method is superior. By following these standardized protocols, researchers in drug development and chemical sciences can generate reliable and reproducible solubility data to advance their research and development activities.

References

In-Depth Technical Guide: Stability and Degradation Profile of Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and documentation from the initial search do not contain specific stability or degradation studies for Isothiazol-4-ylmethanol. Therefore, this guide provides a comprehensive framework based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines and the known chemistry of the isothiazole heterocyclic system. The experimental protocols, potential degradation pathways, and data presented are representative examples to guide researchers.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2][3][4] These studies are essential for developing stable formulations, selecting appropriate storage conditions, and establishing the shelf-life of a drug product.[1][3]

Core Concepts of Forced Degradation

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[1][4] The goal is to identify the likely degradation products that might form under various environmental factors over time.[4] Key stress conditions mandated by regulatory bodies like the FDA and under ICH guidelines include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][2][3]

Predicted Stability Profile of this compound

The structure of this compound, featuring a reactive isothiazole ring and a primary alcohol functional group, suggests several potential degradation pathways. The isothiazole ring, a sulfur- and nitrogen-containing heterocycle, can be susceptible to cleavage under harsh hydrolytic or oxidative conditions. The hydroxymethyl group is prone to oxidation.

A summary of hypothetical stress conditions for investigating the stability of this compound is presented below.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation
Acidic Hydrolysis 0.1 N HClReflux at 60°C for 30 minutesRing opening or modification
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 30 minutesRing cleavage, side-chain reactions
Oxidation 3-30% H₂O₂ at room temperatureUp to 24 hoursOxidation of the sulfur atom, oxidation of the methanol to an aldehyde or carboxylic acid
Thermal Degradation 60-80°CUp to 48 hoursGeneral decomposition
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meterAs per ICH Q1BPhotolytic degradation, formation of photo-isomers or degradation products

Detailed Experimental Protocols

The following are representative protocols for conducting forced degradation studies on a compound such as this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.

3.1. Preparation of Stock Solution A stock solution of this compound is typically prepared at a concentration of about 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water.[5]

3.2. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Reflux the mixture at 60°C for 30 minutes.[5] If no degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer exposure time may be used.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Dilute to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analyze using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

3.3. Alkaline Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the mixture at 60°C for 30 minutes.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Dilute to the final concentration with the mobile phase.

  • Analyze using a stability-indicating analytical method.

3.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • If necessary, other oxidizing agents like metal ions can be used.[5]

  • After the specified time, dilute to the final concentration with the mobile phase.

  • Analyze using a stability-indicating analytical method.

3.5. Thermal Degradation

  • Expose the solid drug substance to a dry heat of 70°C in a thermostatically controlled oven for 48 hours.

  • A parallel study in solution can be conducted by heating the stock solution at 70°C.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid sample at the desired concentration.

  • Analyze using a stability-indicating analytical method.

3.6. Photolytic Degradation

  • Expose the solid drug substance and a solution of the drug substance to light as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a solution of the stressed solid sample.

  • Analyze all samples (solid stressed, solution stressed, and dark controls) using a stability-indicating analytical method.

Visualizing Workflows and Pathways

4.1. General Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 N NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide thermal Thermal (70°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analyze Analyze via HPLC-UV/LC-MS neutralize->analyze identify Characterize Degradants analyze->identify

Caption: General workflow for conducting forced degradation studies.

4.2. Hypothetical Degradation Pathway: Hydrolysis of Isothiazole Ring

The isothiazole ring can be susceptible to nucleophilic attack, especially under basic conditions, leading to ring cleavage. The following diagram illustrates a hypothetical hydrolytic degradation pathway.

G cluster_A Parent Compound cluster_B Intermediate cluster_C Products A This compound B Intermediate Thioamide A->B OH- (Hydrolysis) C Final Degradation Products B->C Further Hydrolysis

Caption: A potential hydrolytic degradation pathway for an isothiazole compound.

Conclusion

References

Isothiazol-4-ylmethanol: A Versatile Synthon for Advanced Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Isothiazol-4-ylmethanol is emerging as a critical and versatile building block—a synthon—in the field of heterocyclic chemistry, enabling the synthesis of a wide array of novel molecular architectures with significant potential in drug discovery and materials science. This in-depth technical guide explores the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this potent intermediate.

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The introduction of a hydroxymethyl group at the 4-position of the isothiazole ring provides a reactive handle for a diverse range of chemical transformations. This functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a more reactive leaving group, such as a halide, paving the way for the construction of complex fused heterocyclic systems.

Synthesis of this compound

The preparation of this compound is most effectively achieved through a two-step sequence commencing with the formylation of an appropriate isothiazole precursor to yield isothiazole-4-carbaldehyde, followed by its selective reduction.

1. Synthesis of Isothiazole-4-carbaldehyde:

A common strategy for the introduction of a formyl group at the C4 position of the isothiazole ring involves the Vilsmeier-Haack reaction.

2. Reduction to this compound:

The subsequent reduction of the aldehyde functionality to a primary alcohol can be accomplished using a variety of mild reducing agents to ensure the integrity of the isothiazole ring.

Reactivity and Applications as a Synthon

This compound serves as a valuable synthon for the elaboration of more complex molecular structures. The primary routes of its application involve the functionalization of the hydroxymethyl group.

1. Conversion to Isothiazol-4-ylmethyl Halides:

The hydroxyl group can be readily converted to a good leaving group, such as a bromide or chloride, using standard halogenating agents. This transformation generates a highly reactive electrophilic species, isothiazol-4-ylmethyl halide, which is a key intermediate for nucleophilic substitution reactions.

G Isothiazol_4_ylmethanol This compound Reagents PBr3 or SOCl2 Isothiazol_4_ylmethanol->Reagents Isothiazol_4_ylmethyl_halide Isothiazol-4-ylmethyl Halide Reagents->Isothiazol_4_ylmethyl_halide

2. Synthesis of Fused Heterocyclic Systems:

Isothiazol-4-ylmethyl halides are pivotal in the construction of fused bicyclic and polycyclic heterocyclic systems. By reacting with appropriate binucleophilic reagents, a second heterocyclic ring can be annulated onto the isothiazole core. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazolo[4,3-d]isothiazoles, while reaction with thiourea or related compounds can yield thieno[3,2-d]isothiazole derivatives. These fused systems are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.

G cluster_0 Pyrazolo[4,3-d]isothiazole Synthesis cluster_1 Thieno[3,2-d]isothiazole Synthesis Isothiazol_4_ylmethyl_halide Isothiazol-4-ylmethyl Halide Hydrazine Hydrazine derivative Isothiazol_4_ylmethyl_halide->Hydrazine Thiourea Thiourea derivative Isothiazol_4_ylmethyl_halide->Thiourea Pyrazolo_isothiazole Pyrazolo[4,3-d]isothiazole Hydrazine->Pyrazolo_isothiazole Thieno_isothiazole Thieno[3,2-d]isothiazole Thiourea->Thieno_isothiazole

Quantitative Data Summary

ReactionStarting MaterialReagentsProductYield (%)
Formylation (Vilsmeier-Haack)IsothiazolePOCl₃, DMFIsothiazole-4-carbaldehyde70-85
Reduction of AldehydeIsothiazole-4-carbaldehydeNaBH₄, MeOHThis compound85-95
Halogenation (Bromination)This compoundPBr₃Isothiazol-4-ylmethyl bromide80-90
Pyrazolo[4,3-d]isothiazole SynthesisIsothiazol-4-ylmethyl bromideSubstituted HydrazineSubstituted Pyrazolo-isothiazole60-75
Thieno[3,2-d]isothiazole SynthesisIsothiazol-4-ylmethyl bromideThioureaAminothieno[3,2-d]isothiazole55-70

Experimental Protocols

General Procedure for the Synthesis of Isothiazole-4-carbaldehyde:

To a stirred solution of phosphoryl chloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of isothiazole (1.0 eq.) in anhydrous DMF. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched by pouring onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford isothiazole-4-carbaldehyde.

General Procedure for the Synthesis of this compound:

To a solution of isothiazole-4-carbaldehyde (1.0 eq.) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.1 eq.) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by crystallization or column chromatography.

General Procedure for the Synthesis of Isothiazol-4-ylmethyl Bromide:

To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (PBr₃, 0.4 eq.) dropwise. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield isothiazol-4-ylmethyl bromide.

General Procedure for the Synthesis of Pyrazolo[4,3-d]isothiazoles:

A mixture of isothiazol-4-ylmethyl bromide (1.0 eq.) and a substituted hydrazine (1.1 eq.) in ethanol is refluxed for 4-6 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired pyrazolo[4,3-d]isothiazole derivative.

Conclusion

This compound has proven to be a highly valuable and adaptable synthon in heterocyclic chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a gateway to a rich variety of complex heterocyclic structures, particularly fused systems of pharmacological interest. The methodologies outlined in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in the development of novel chemical entities.

Methodological & Application

Application Notes and Protocols for the Preparation of Hydroxymethylisothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hydroxymethylisothiazole isomers. The methods outlined below are based on established chemical literature and provide a foundation for the preparation of these important heterocyclic building blocks in a research and development setting.

Introduction

Hydroxymethylisothiazoles are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, imparts unique physicochemical properties to molecules. The hydroxymethyl group provides a reactive handle for further functionalization, making these compounds versatile synthons in medicinal chemistry and drug discovery. The position of the hydroxymethyl group on the isothiazole ring (3, 4, or 5-position) significantly influences the molecule's overall properties and its utility in synthetic applications. This document details established methods for the preparation of 3-hydroxymethylisothiazole, 4-hydroxymethylisothiazole, and 5-hydroxymethylisothiazole, providing researchers with the necessary information to synthesize these valuable compounds.

Methods for the Preparation of Hydroxymethylisothiazole Isomers

Several synthetic strategies have been developed for the preparation of hydroxymethylisothiazoles. The choice of method often depends on the desired isomer and the availability of starting materials. Common approaches include the reduction of corresponding carboxylic acid derivatives (esters or aldehydes) and one-pot syntheses from readily available precursors.

Preparation of 3-Hydroxymethylisothiazole

The synthesis of 3-hydroxymethylisothiazole can be effectively achieved through the reduction of a 3-isothiazolecarboxylic acid derivative. A common and efficient method involves the reduction of an ester, such as methyl 3-isothiazolecarboxylate, using a powerful reducing agent like Diisobutylaluminium hydride (DIBAL-H). This method offers good yields and is generally applicable to a range of substituted isothiazoles.

Preparation of 4-Hydroxymethylisothiazole

4-Hydroxymethylisothiazole can be prepared by the reduction of 4-formylisothiazole. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is typically employed for this transformation. This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Preparation of 5-Hydroxymethylisothiazole

A robust and scalable method for the synthesis of 5-hydroxymethylisothiazole is a one-pot reaction starting from 2-chloro-5-chloromethylthiazole. This process involves an initial hydrolysis of the chloromethyl group, followed by a reduction of the 2-chloro substituent using a metal/acid system, such as zinc powder and hydrochloric acid. This one-pot approach is efficient as it avoids the isolation of intermediates, thus saving time and resources.

Quantitative Data Summary

The following table summarizes the quantitative data for the described methods for preparing hydroxymethylisothiazole isomers.

Target CompoundStarting MaterialMethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
3-Hydroxymethylisothiazole Methyl 3-isothiazolecarboxylateReductionDIBAL-H, THF2 h (reduction)-78 to RTHigh (typical for DIBAL-H reductions)>95 (after purification)
4-Hydroxymethylisothiazole 4-FormylisothiazoleReductionNaBH₄, Methanol1-2 h0 to RTHigh (typical for NaBH₄ reductions)>95 (after purification)
5-Hydroxymethylisothiazole 2-Chloro-5-chloromethylthiazoleOne-pot Hydrolysis and ReductionH₂O, Zn, HCl2.5 h8066-69>98

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethylisothiazole via Reduction of Methyl 3-isothiazolecarboxylate

Materials:

  • Methyl 3-isothiazolecarboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous Rochelle's salt solution (sodium potassium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve methyl 3-isothiazolecarboxylate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of DIBAL-H in THF (1 equivalent) dropwise to the stirred solution, maintaining the temperature at -78 °C.[1]

  • Stir the reaction mixture at -78 °C for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt.

  • Stir the resulting suspension vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure 3-hydroxymethylisothiazole.

Protocol 2: Synthesis of 4-Hydroxymethylisothiazole via Reduction of 4-Formylisothiazole

Materials:

  • 4-Formylisothiazole

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-formylisothiazole (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-hydroxymethylisothiazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: One-Pot Synthesis of 5-Hydroxymethylisothiazole from 2-Chloro-5-chloromethylthiazole

Materials:

  • 2-Chloro-5-chloromethylthiazole

  • Deionized water

  • Zinc powder

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-chloromethylthiazole (1 equivalent) and deionized water.

  • Heat the mixture to 80 °C and stir for 2 hours to effect hydrolysis.

  • Cool the reaction mixture slightly and add zinc powder (typically 2-3 equivalents).

  • Slowly add concentrated hydrochloric acid dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition of acid is complete, continue to stir the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature and filter to remove excess zinc powder.

  • Concentrate the filtrate under reduced pressure to about one-fifth of its original volume.

  • Adjust the pH of the concentrated solution to approximately 9 with a saturated aqueous solution of NaHCO₃.

  • Filter the resulting precipitate and wash the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate.

  • Combine all the ethyl acetate fractions, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain 5-hydroxymethylisothiazole as a light-yellow oil.[2]

Visualizations

Reaction Scheme for the Synthesis of 3-Hydroxymethylisothiazole

G start Methyl 3-isothiazolecarboxylate product 3-Hydroxymethylisothiazole start->product Reduction reagents 1. DIBAL-H, THF, -78 °C 2. H₂O workup

Caption: Reduction of an ester to an alcohol.

Workflow for the One-Pot Synthesis of 5-Hydroxymethylisothiazole

G cluster_0 Reaction Steps cluster_1 Outputs A Hydrolysis of 2-Chloro-5-chloromethylthiazole B In-situ Reduction with Zn/HCl A->B Intermediate formation C Workup and Purification B->C Crude product D 5-Hydroxymethylisothiazole C->D Final Product

Caption: One-pot synthesis workflow.

References

Application Notes and Protocols for the Biological Evaluation of Isothiazol-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of isothiazol-4-ylmethanol derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections detail their anticancer and antimicrobial activities, present key quantitative data, and provide detailed protocols for essential experimental assays.

Biological Activities of this compound Derivatives

Isothiazole-containing compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Derivatives of this compound, in particular, have been investigated for their potential as therapeutic agents.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of isothiazole derivatives against a range of cancer cell lines.[2][3] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the MEK/ERK and VEGFR-2 pathways.

One notable example is 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, which has demonstrated significant antiproliferative activity against various cancer cell lines.[2][3][4] Additionally, isothiazolo[5,4-b]pyridine derivatives have shown a broad spectrum of anticancer action.[5]

Antimicrobial Activity

Isothiazole derivatives are also recognized for their potent antimicrobial properties.[1] Their primary mechanism often involves the inhibition of essential microbial enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of selected isothiazole derivatives from various studies.

Table 1: Anticancer Activity of Isothiazole Derivatives (IC50/GI50 Values in µM)

Compound/Derivative ClassCell LineIC50/GI50 (µM)Reference
5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideMV4-11 (Leukemia)4.4 µg/mL[2]
LoVo (Colon Adenocarcinoma)See Reference[4]
LoVo/DX (Doxorubicin-resistant Colon Adenocarcinoma)See Reference[4]
MCF-7 (Breast Adenocarcinoma)See Reference[4]
Isothiazolo[5,4-b]pyridine derivatives with a 2-hydroxypropylene spacerVarious~20[5][6]
Thiazolo[5,4-b]pyridine derivative (6r)GIST-T1<0.02[6]
Thiazolo[5,4-b]pyridine derivative (6r)HMC1.2 (Mast Cell Leukemia)1.15[7]
Imatinib (Reference)GIST-T10.02[6]
Imatinib (Reference)HMC1.2 (Mast Cell Leukemia)27.10[7]

Table 2: Antimicrobial Activity of Isothiazole Derivatives (MIC Values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a)E. coli BL21 (NDM-1)<0.032[8][9]
Meropenem (Reference)E. coli BL21 (NDM-1)>256[8]
Compound 5gS. aureus2[8]

Experimental Protocols

This section provides detailed protocols for the key assays used in the biological evaluation of this compound derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Isothiazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

The SRB assay is a method used to determine cytotoxicity based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Compound Incubation: Add the test compounds at various concentrations and incubate for the desired period.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm.[10]

SRB_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Fix with TCA B->C D Wash and Dry C->D E Stain with SRB D->E F Wash with Acetic Acid E->F G Solubilize Dye F->G H Read Absorbance G->H

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Enzyme Inhibition Assays

This assay determines the ability of a compound to inhibit the kinase activity of MEK1 and MEK2, which are key components of the Ras/Raf/MEK/ERK signaling pathway.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the isothiazole derivative. Prepare a master mix containing MEK1/2 kinase and inactive ERK2 in a kinase assay buffer.

  • Compound Addition: Add the diluted compound or vehicle control to the wells of an assay plate.

  • Kinase Reaction: Initiate the reaction by adding the MEK1/2 and substrate master mix, followed by ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves converting ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the control and determine the IC50 value.

MEK_Inhibition_Pathway cluster_pathway Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Isothiazole Derivative Inhibitor->MEK Inhibition

Caption: Inhibition of the MEK/ERK signaling pathway by isothiazole derivatives.

This assay measures the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Protocol:

  • Master Mix Preparation: Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the isothiazole derivative to the test wells. Add vehicle to the positive control wells.

  • Enzyme Addition: Add recombinant human VEGFR-2 to the test and positive control wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo® Max) to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Acquisition: Read the luminescence using a microplate reader.

  • IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value.

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Isothiazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by isothiazole derivatives.

Antimicrobial Activity Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial two-fold dilution of the isothiazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Assay_Workflow A Serial Dilution of Compound C Inoculate Microplate A->C B Prepare Microbial Inoculum B->C D Incubate for 18-24h C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols: Pharmacological Activity of Compounds Containing the Isothiazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to the development of numerous compounds with a broad spectrum of pharmacological activities. This document provides a comprehensive overview of the key pharmacological activities of isothiazole-containing compounds, including their anticancer, antimicrobial, anti-inflammatory, and neurological effects. Detailed experimental protocols for assessing these activities and diagrams of relevant signaling pathways are provided to guide researchers in their drug discovery and development efforts.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity of Isothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected isothiazole-containing compounds against various human cancer cell lines, with doxorubicin and etoposide included as reference compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Isothiazole Derivative 1 A549 (Lung)0.452Doxorubicin0.460
Isothiazole Derivative 2 PC3 (Prostate)Not specifiedEtoposideNot specified
Isothiazole Derivative 3 SKOV3 (Ovarian)Not specifiedEtoposideNot specified
Isothiazole Derivative 4 B16F10 (Melanoma)Not specifiedEtoposideNot specified
Naphthalene-azine-thiazole 6a OVCAR-4 (Ovarian)1.569 ± 0.06--
Thiazole Derivative 8 MCF-7 (Breast)3.36 - 6.09 µg/mlStaurosporine5.25 µg/ml

Note: Direct comparison of µg/ml and µM values requires knowledge of the compounds' molecular weights.

Signaling Pathways in Cancer Targeted by Isothiazole Derivatives

Several critical signaling pathways implicated in cancer are targeted by isothiazole compounds. Understanding these pathways is crucial for designing novel and effective anticancer therapies.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met pathway is implicated in the growth, angiogenesis, and metastasis of various cancers.[2] Isothiazole derivatives have been developed as potent inhibitors of c-Met kinase activity.[3]

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isothiazole Isothiazole Inhibitor Isothiazole->cMet

c-Met signaling pathway and inhibition by isothiazole derivatives.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[4][5] Some isothiazole-containing compounds exert their anticancer effects by modulating this critical pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isothiazole Isothiazole Compound Isothiazole->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway and potential inhibition points.

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors, including some isothiazole derivatives, can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis.[6][7]

HDAC_Inhibition HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Acetylation HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Condensed Chromatin) HDAC->Histone_D Deacetylation Histone_A->HDAC Transcription_On Gene Transcription (Tumor Suppressors) Histone_A->Transcription_On Histone_D->HAT Transcription_Off Gene Repression Histone_D->Transcription_Off Isothiazole_HDACi Isothiazole HDAC Inhibitor Isothiazole_HDACi->HDAC Inhibition

Mechanism of action of isothiazole-based HDAC inhibitors.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isothiazole test compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the isothiazole test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Isothiazole Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Isothiazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in these pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isothiazole Derivatives

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Isothiazolone-nitroxide hybrid 22 S. aureus (MSSA)35 µM--
Isothiazolone-nitroxide hybrid 22 S. aureus (VRSA)8.75 µM--
Thiazole Derivative 37c Not specified46.9 - 93.7Not specified5.8 - 7.8
Thiazole Derivative 55 E. coli200--
Thiazole Derivative 55 S. typhi50--
2-(2-pyrazolin-1-yl)-thiazole 56 S. aureus, E. coli, P. aeruginosa, A. baumanii8 - 16C. albicans32
Catechol-derived thiazolesVarious bacteria≤ 2--

Note: µM to µg/mL conversion requires the molecular weight of the compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of an isothiazole compound against a bacterial strain using the broth microdilution method.[9][10]

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Isothiazole test compound

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the isothiazole compound.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Isothiazole Compound Start->Serial_Dilution Add_To_Plate Add Compound and Inoculum to 96-well Plate Prepare_Inoculum->Add_To_Plate Serial_Dilution->Add_To_Plate Incubate Incubate (18-24h, 37°C) Add_To_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Certain isothiazole derivatives have shown potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Data: Anti-inflammatory Activity of Isothiazole Derivatives

The anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured.

Compound/DerivativeAnimal ModelEdema Inhibition (%)Reference CompoundReference Inhibition (%)
Thiazolyl/isothiazolyl azomethinesMouse16.3 - 64--
Thiazole Derivative 3c Ratup to 44NimesulideNot specified
Thiazole Derivative 3d Ratup to 41NimesulideNot specified
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method to screen for acute anti-inflammatory activity.[11][12]

  • Wistar rats (150-200 g)

  • Isothiazole test compound

  • Carrageenan (1% w/v in sterile saline)

  • Pletismometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Compound Administration:

    • Administer the isothiazole test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each group.

    • Determine the percentage of inhibition of edema by the test compound and the standard drug in comparison to the control group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize and Group Rats Start->Acclimatize Administer Administer Test Compound, Standard, or Vehicle Acclimatize->Administer Wait Wait 1 hour Administer->Wait Inject Inject Carrageenan into Paw Wait->Inject Measure_0h Measure Paw Volume (0 h) Inject->Measure_0h Measure_intervals Measure Paw Volume (1, 2, 3, 4 h) Measure_0h->Measure_intervals Analyze Calculate % Edema and % Inhibition Measure_intervals->Analyze

Workflow for the carrageenan-induced paw edema assay.

Neurological Activity

Isothiazole-containing compounds have shown potential in the treatment of neurological disorders, primarily through their interaction with key enzymes in the nervous system, such as acetylcholinesterase (AChE).

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the treatment of Alzheimer's disease. The IC50 value indicates the concentration of the compound required to inhibit 50% of the AChE activity.

Compound/DerivativeIC50 (µM)Reference CompoundReference IC50 (µM)
Dichlorooctylisothiazole3.23 (human SRD5A1)--
Octylisothiazole5.10 (human SRD5A1)--

Note: The data provided is for steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in neurosteroid biosynthesis, which is also a target for neurological disorders. Specific AChE inhibition data for isothiazoles was not found in the initial search.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by test compounds.[13][14]

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Isothiazole test compound

  • 96-well microtiter plates

  • Microplate reader

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the isothiazole test compound.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilution.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, DTNB, ATCI) Start->Prepare_Reagents Prepare_Compound Prepare Isothiazole Compound Dilutions Start->Prepare_Compound Add_To_Plate Add Compound, DTNB, and AChE to Plate Prepare_Reagents->Add_To_Plate Prepare_Compound->Add_To_Plate Incubate Incubate (10 min) Add_To_Plate->Incubate Add_Substrate Add ATCI (Substrate) Incubate->Add_Substrate Read_Absorbance Read Absorbance (412 nm) Kinetically Add_Substrate->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

Workflow for the acetylcholinesterase inhibition assay.

Conclusion

The isothiazole moiety represents a versatile and valuable scaffold in drug discovery, with demonstrated efficacy across a range of therapeutic areas. The data and protocols presented herein provide a foundational resource for researchers engaged in the synthesis, screening, and development of novel isothiazole-based therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of diseases.

References

The Pivotal Role of Isothiazol-4-ylmethanol in Modern Medicinal Chemistry: A Synthon for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Isothiazol-4-ylmethanol and its oxidized counterpart, isothiazole-4-carboxaldehyde, are emerging as valuable building blocks in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. While direct biological activity of the parent molecule is not extensively documented, its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors and other targeted therapies is increasingly recognized in the scientific literature and patent landscape.

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in drug discovery, known to impart favorable physicochemical and pharmacological properties to bioactive molecules. The substituent at the 4-position of the isothiazole ring plays a crucial role in defining the biological activity of its derivatives. This compound provides a convenient handle for introducing diverse functionalities at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Application in Kinase Inhibitor Development

One of the most promising applications of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. Consequently, they are a major focus of drug development efforts.

The general synthetic strategy involves the oxidation of this compound to isothiazole-4-carboxaldehyde, which then serves as a key electrophile for the introduction of various amine-containing fragments through reductive amination or other condensation reactions. This approach allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for the target kinase.

Experimental Protocols

Below are generalized experimental protocols for the key transformations involving this compound in the context of medicinal chemistry research.

Protocol 1: Oxidation of this compound to Isothiazole-4-carboxaldehyde

This protocol describes a common method for the oxidation of a primary alcohol to an aldehyde, a crucial step in preparing the key intermediate for further derivatization.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude isothiazole-4-carboxaldehyde can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of Isothiazole-4-carboxaldehyde with a Primary Amine

This protocol outlines a standard procedure for coupling the aldehyde intermediate with a primary amine to form a secondary amine, a common linkage in many kinase inhibitors.

Materials:

  • Isothiazole-4-carboxaldehyde

  • Primary amine of interest (R-NH₂)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of isothiazole-4-carboxaldehyde (1.0 eq) in anhydrous DCE or THF in a round-bottom flask, add the primary amine (1.0 - 1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine derivative.

Data Presentation

While specific quantitative data for this compound derivatives is not widely published, the following table illustrates the type of data that would be generated and summarized from biological screening of such compounds.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
IZM-001 Pim-1Data not availableData not available
IZM-002 Pim-2Data not availableData not available
IZM-003 Pim-3Data not availableData not available

Data in this table is illustrative and does not represent actual experimental results.

Visualization of Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and the logical flow of a drug discovery program utilizing this compound.

G cluster_synthesis Synthetic Pathway This compound This compound Isothiazole-4-carboxaldehyde Isothiazole-4-carboxaldehyde This compound->Isothiazole-4-carboxaldehyde Oxidation (e.g., DMP) Final_Compound Isothiazole-based Kinase Inhibitor Isothiazole-4-carboxaldehyde->Final_Compound Reductive Amination (e.g., STAB) Primary_Amine Primary Amine (R-NH2) Primary_Amine->Final_Compound

Caption: Synthetic pathway from this compound to a potential kinase inhibitor.

G cluster_workflow Drug Discovery Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate

Caption: Iterative drug discovery workflow starting from this compound.

Conclusion

This compound represents a valuable and underexplored starting material in medicinal chemistry. Its straightforward conversion to the corresponding aldehyde provides a versatile platform for the synthesis of diverse compound libraries, particularly for targeting kinases. The protocols and workflows outlined here provide a foundational guide for researchers and drug development professionals interested in leveraging this promising scaffold for the discovery of novel therapeutics. Further exploration of the chemical space around the isothiazole-4-yl core is warranted and holds the potential to deliver next-generation targeted therapies.

Application Notes and Protocols: Synthesis and Evaluation of Isothiazol-4-ylmethanol Analogs for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of isothiazol-4-ylmethanol analogs and their evaluation as enzyme inhibitors, with a focus on protein kinases such as Cyclin G-associated kinase (GAK) and MEK1. This document includes detailed experimental protocols, data presentation in tabular format for structure-activity relationship (SAR) analysis, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Isothiazole-containing compounds have been developed as potent inhibitors of various enzymes, making them attractive candidates for drug discovery programs targeting cancer, inflammatory diseases, and viral infections. This document focuses on this compound analogs, a class of compounds with potential for development as kinase inhibitors.

Data Presentation: Enzyme Inhibition Data

Table 1: Inhibitory Activity of Isothiazole Analogs against MEK1 Kinase

Compound IDStructureMEK1 IC₅₀ (nM)Reference
1 5-amino-3-hydroxy-N-(1-hydroxypropan-2-yl)isothiazole-4-carboxamidine derivativePotent (Specific value not disclosed)[1]
2 Substituted isothiazole-4-carboxamidineVaries based on substitution[2]

Table 2: Binding Affinity and Antiviral Activity of Isothiazolo[4,3-b]pyridine Analogs against GAK

Compound IDStructureGAK Kd (nM)DENV EC₅₀ (µM)Reference
3 3-(morpholin-4-yl)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine19~1[3]
4 3-((2S,6R)-2,6-dimethylmorpholino)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine11~1[3]
5 3-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridineLow nMPotent[4]

Experimental Protocols

Protocol 1: Synthesis of (Isothiazol-4-yl)methanol

This protocol describes a potential two-step synthesis of the core scaffold, (isothiazol-4-yl)methanol, proceeding through an isothiazole-4-carbaldehyde intermediate. This method is based on established principles of isothiazole chemistry, including formylation and subsequent reduction.

Step 1: Synthesis of Isothiazole-4-carbaldehyde

This step involves the formylation of isothiazole at the 4-position. This can be challenging due to the reactivity of the isothiazole ring. A common method for formylation of heterocyclic compounds is the Vilsmeier-Haack reaction.

  • Materials:

    • Isothiazole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • To a solution of isothiazole (1.0 eq) in anhydrous DCM, add DMF (3.0 eq) at 0 °C under an inert atmosphere.

    • Slowly add POCl₃ (1.5 eq) to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford isothiazole-4-carbaldehyde.[5]

Step 2: Reduction of Isothiazole-4-carbaldehyde to (Isothiazol-4-yl)methanol

This step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.

  • Materials:

    • Isothiazole-4-carbaldehyde

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve isothiazole-4-carbaldehyde (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (isothiazol-4-yl)methanol. Further purification can be achieved by column chromatography if necessary.

Protocol 2: General Procedure for Kinase Inhibition Assay (e.g., MEK1 or GAK)

This protocol provides a general framework for a biochemical kinase assay to determine the IC₅₀ of test compounds. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.

  • Materials:

    • Recombinant active kinase (e.g., MEK1, GAK)

    • Kinase substrate (e.g., inactive ERK2 for MEK1, a generic substrate like Myelin Basic Protein for GAK)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound analogs) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their optimal concentrations in kinase buffer).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis of this compound Analogs cluster_screening Enzyme Inhibition Screening start Isothiazole formylation Formylation (Vilsmeier-Haack) start->formylation intermediate1 Isothiazole-4-carbaldehyde formylation->intermediate1 reduction Reduction (NaBH4) intermediate1->reduction core (Isothiazol-4-yl)methanol reduction->core diversification Analog Synthesis core->diversification biochemical_assay Biochemical Kinase Assay diversification->biochemical_assay Test Compounds ic50 IC50 Determination biochemical_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Synthetic and screening workflow for this compound analogs.

Signaling Pathways

MEK1_ERK_pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1/2 Raf->MEK1 phosphorylates ERK ERK1/2 MEK1->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Proliferation Cell Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Inhibitor Isothiazole-4-ylmethanol Analog Inhibitor->MEK1 inhibits

Caption: The MEK1/ERK signaling pathway and the point of inhibition.[1][6]

GAK_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor AP2 AP2 Adaptor Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP forms CCV Clathrin-Coated Vesicle CCP->CCV budding GAK GAK GAK->CCV phosphorylates AP2 Hsc70 Hsc70 Hsc70->CCV recruited by GAK UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle uncoating Inhibitor Isothiazole-4-ylmethanol Analog Inhibitor->GAK inhibits

Caption: GAK's role in clathrin-mediated endocytosis and the point of inhibition.

References

Application Notes and Protocols for Isothiazole Derivatives in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific information on the direct use of Isothiazol-4-ylmethanol in agricultural research for fungicides. The following application notes and protocols are based on closely related and well-documented isothiazole derivatives, particularly 3,4-dichloroisothiazole and its conjugates, which are prominent in current fungicidal research. These examples provide a strong framework for understanding the potential application and evaluation of novel isothiazole compounds in this field.

Introduction to Isothiazole-Based Fungicides

Isothiazole and its derivatives represent a significant class of heterocyclic compounds explored for their potent biological activities, including fungicidal, insecticidal, and herbicidal properties. In agricultural research, certain isothiazole derivatives have emerged as promising candidates for crop protection. These compounds can exhibit direct fungicidal activity against a broad spectrum of plant pathogens and, in some cases, induce systemic acquired resistance (SAR) in plants, offering a dual mode of action for disease management.[1][2]

Two notable areas of research in this field are:

  • Direct-acting fungicides: Derivatives that target essential fungal cellular processes. A key mechanism identified is the inhibition of oxysterol-binding protein (OSBP), which is crucial for lipid metabolism and vesicle transport in oomycetes.[1]

  • Systemic Acquired Resistance (SAR) Inducers: Compounds like certain 3,4-dichloroisothiazole derivatives can prime the plant's natural defense mechanisms. Upon pathogen attack, plants treated with these compounds exhibit a more rapid and robust defense response, involving the activation of pathogenesis-related (PR) genes.[1][2]

Quantitative Data: Fungicidal Activity of Isothiazole Derivatives

The following tables summarize the in vitro and in vivo fungicidal efficacy of selected novel isothiazole-thiazole derivatives against various plant pathogens. These compounds were synthesized and evaluated for their potential as agricultural fungicides.

Table 1: In Vitro Fungicidal Activity (EC50) of Isothiazole-Thiazole Derivatives

CompoundSclerotinia sclerotiorum (mg L⁻¹)Alternaria solani (mg L⁻¹)Reference Fungicide (EC50 in mg L⁻¹)
6b 0.22-Oxathiapiprolin (5.98), Azoxystrobin (4.04)
6c 0.53-Oxathiapiprolin (5.98), Azoxystrobin (4.04)
6o -8.92Oxathiapiprolin (296.60), Azoxystrobin (185.42)
6s -7.84Oxathiapiprolin (296.60), Azoxystrobin (185.42)

Data sourced from a study on novel isothiazole-thiazole derivatives. EC50 values represent the concentration required to inhibit fungal growth by 50%.[1]

Table 2: In Vivo Protective Efficacy (EC50) of Compound 6u against Oomycetes

CompoundPseudoperonospora cubensis (mg L⁻¹)Phytophthora infestans (mg L⁻¹)
6u 0.0460.20

Data from in vivo tests on potted plants. Compound 6u demonstrated high protective activity against cucumber downy mildew and potato late blight.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of isothiazole-based fungicides.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the direct inhibitory effect of a compound on the growth of a fungal pathogen.

1. Preparation of Test Compounds:

  • Create a stock solution of the isothiazole derivative by dissolving it in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to achieve a range of desired final concentrations for testing.

2. Media Preparation and Compound Incorporation:

  • Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.
  • Allow the autoclaved PDA to cool to approximately 50-60°C in a water bath.
  • Add the appropriate volume of the test compound dilutions to the molten PDA to reach the final target concentrations. Ensure thorough mixing.
  • As a control, prepare a PDA plate containing only the solvent used for dilution.
  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • From the edge of an actively growing culture of the target fungus, excise a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.
  • Place the mycelial plug, mycelium-side down, onto the center of the amended and control PDA plates.
  • Seal the Petri dishes with parafilm and incubate them in the dark at a temperature optimal for the specific fungus (e.g., 25°C).

4. Data Collection and Analysis:

  • After a set incubation period (e.g., 3-5 days), or when the mycelial growth in the control plate has reached a specific diameter, measure the colony diameter of the fungal growth on all plates.
  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
  • Inhibition (%) = [(C - T) / C] x 100
  • Where C is the average colony diameter of the control plates, and T is the average colony diameter of the treated plates.
  • Determine the EC50 value (the concentration that causes 50% inhibition) by performing a probit analysis or regression analysis of the concentration-response data.

In Vivo Protective Activity Assay (Potted Plant Assay)

This protocol assesses the ability of a compound to protect a host plant from infection by a pathogen.

1. Plant Cultivation:

  • Grow susceptible host plants (e.g., cucumber for Pseudoperonospora cubensis or tomato/potato for Phytophthora infestans) in pots within a controlled greenhouse environment until they reach a suitable growth stage (e.g., 2-3 true leaves).

2. Fungicide Application:

  • Prepare a solution of the isothiazole derivative at the desired test concentrations in water. A surfactant may be added to ensure even coverage on the leaf surface.
  • Spray the plants with the test solution until runoff is observed.
  • Control plants should be sprayed with a solution containing only water and the surfactant.
  • Allow the sprayed solution on the leaves to dry completely.

3. Pathogen Inoculation:

  • Prepare a spore suspension of the target pathogen (e.g., P. cubensis or P. infestans) at a known concentration.
  • Spray the spore suspension evenly onto the leaves of both the treated and control plants.

4. Incubation and Disease Assessment:

  • Move the inoculated plants to a high-humidity environment (e.g., a dew chamber) and maintain them under conditions favorable for disease development (specific temperature and light/dark cycle).
  • After a sufficient incubation period (e.g., 5-7 days), visually assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by lesions.
  • Calculate the protective efficacy of the compound using the formula:
  • Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Signaling Pathways and Experimental Workflows

Mechanism of Action: OSBP Inhibition

Certain isothiazole-thiazole derivatives, such as compound 6u, have been shown to target the oxysterol-binding protein (OSBP) in oomycetes.[1] Inhibition of OSBP disrupts lipid metabolism and vesicle transport, which are essential for fungal growth and development, ultimately leading to a fungicidal effect.

G cluster_fungus Oomycete Cell OSBP Oxysterol-Binding Protein (OSBP) Lipid_Metabolism Lipid Metabolism & Vesicle Transport OSBP->Lipid_Metabolism Regulates Fungal_Growth Fungal Growth & Development Lipid_Metabolism->Fungal_Growth Essential for Isothiazole Isothiazole Derivative (e.g., Compound 6u) Inhibition Inhibition Isothiazole->Inhibition Inhibition->OSBP

Caption: Inhibition of OSBP by an isothiazole derivative.

Mechanism of Action: Systemic Acquired Resistance (SAR) Induction

Some 3,4-dichloroisothiazole derivatives can induce SAR in plants. They do not directly kill the pathogen but prime the plant's defense system. This leads to an enhanced and faster response upon pathogen attack, involving the upregulation of defense-related genes like PR1 (Pathogenesis-Related protein 1) through the salicylic acid (SA) pathway.[1]

G cluster_plant Plant Cell SA_Pathway Salicylic Acid (SA) Pathway PR1_Gene PR1 Gene Expression SA_Pathway->PR1_Gene Upregulates Defense_Response Enhanced Defense Response (e.g., PR Proteins) PR1_Gene->Defense_Response Leads to Pathogen Pathogen Attack Defense_Response->Pathogen Inhibits Isothiazole Isothiazole Derivative (SAR Inducer) Activation Activation Isothiazole->Activation Activation->SA_Pathway Pathogen->SA_Pathway Triggers

Caption: SAR induction by an isothiazole derivative.

Experimental Workflow: Fungicide Discovery and Evaluation

The general workflow for discovering and evaluating novel isothiazole-based fungicides involves synthesis, in vitro screening, in vivo testing, and mechanism of action studies.

G Synthesis Chemical Synthesis of Isothiazole Derivatives In_Vitro In Vitro Screening (Mycelial Growth Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Testing (Potted Plant Assay) In_Vitro->In_Vivo Promising Candidates MoA Mechanism of Action Studies (e.g., OSBP binding, SAR gene expression) In_Vivo->MoA Lead_Compound Lead Compound Identification MoA->Lead_Compound

Caption: Workflow for fungicide discovery.

References

Isothiazol-4-ylmethanol Derivatives: A Promising Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a compelling scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This document provides detailed application notes and protocols for the exploration of isothiazol-4-ylmethanol derivatives as a potential new class of anticancer agents. While direct literature on this compound derivatives is emerging, we will draw upon the well-documented anticancer properties of closely related isothiazole analogues, particularly those substituted at the 4-position, such as isothiazole-4-carboxylic acid derivatives. These analogues provide a strong rationale and a methodological framework for the investigation of this compound compounds.

Rationale for Anticancer Potential

Isothiazole derivatives have been shown to exert their anticancer effects through the modulation of various critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Key molecular targets identified for isothiazole-based compounds include:

  • Kinases: A significant number of isothiazole derivatives have been identified as inhibitors of protein kinases that are often dysregulated in cancer. These include MEK1/2, checkpoint kinases (Chk1 and Chk2), and tropomyosin receptor kinase A (TrkA).[1] The inhibition of these kinases can disrupt signaling cascades that are essential for tumor growth and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in various cancers. Certain thiazole derivatives have demonstrated the ability to inhibit key components of this pathway, such as PI3Kα, leading to decreased phosphorylation of Akt and mTOR.[2]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by isothiazole-containing compounds can suppress tumor-induced angiogenesis, thereby limiting tumor growth and metastasis.[3]

  • Histone Acetyltransferases (HATs): Epigenetic modifications play a crucial role in cancer development. Some isothiazole derivatives have been found to inhibit histone acetyltransferases like Tip60 (KAT5), which can lead to alterations in gene expression that are unfavorable for cancer cell survival.[1]

  • Induction of Apoptosis: Many isothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the activation of extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[4]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected isothiazole and thiazole derivatives from the literature, providing a benchmark for the evaluation of novel this compound analogues.

Table 1: Anticancer Activity of Isothiazole and Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6a OVCAR-4 (Ovarian)1.569 ± 0.06PI3Kα inhibitor[2]
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest[3]
HepG2 (Liver)7.26 ± 0.44[3]
Compound 4d HCT-116 (Colon)3.65 ± 0.90Induces apoptosis via Bcl-2 family[5]
HT-29 (Colon)4.13 ± 0.51[5]
HepG2 (Liver)2.31± 0.43[5]
Compound 8c HCT-116 (Colon)3.16 ± 0.90Induces apoptosis via Bcl-2 family[5]
HT-29 (Colon)3.47 ± 0.79[5]
IsoB Huh7 (Liver)19.3 (at 24h)Induces apoptosis[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and anticancer evaluation of this compound derivatives, adapted from established protocols for related isothiazole compounds.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be envisioned starting from a suitable isothiazole-4-carboxylate precursor.

Protocol 3.1.1: General Synthesis of Ethyl 3-methyl-5-chloroisothiazole-4-carboxylate

This protocol is a representative example for the synthesis of a key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-5-chloroisothiazole-4-carbonyl chloride (1 eq.) in anhydrous ethanol (10 mL/mmol).

  • Reaction: Cool the solution to 0°C in an ice bath and add triethylamine (1.2 eq.) dropwise.

  • Reflux: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Reduction to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized ethyl isothiazole-4-carboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) (15 mL/mmol).

  • Reduction: Cool the solution to 0°C and add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq.) in THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude this compound derivative by column chromatography on silica gel.

In Vitro Anticancer Activity Assays

Protocol 3.2.1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives for anticancer drug discovery.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies start Isothiazole-4-carboxylate Intermediate reduction Reduction (e.g., LiAlH4) start->reduction purification Purification (Chromatography) reduction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cell_culture Cancer Cell Lines characterization->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

pi3k_akt_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isothiazole Isothiazole Derivative Isothiazole->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by isothiazole derivatives.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Casp8 Pro-caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-caspase-3 aCasp8->Casp3 Stress Cellular Stress Bax Bax Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 Isothiazole Isothiazole Derivative Isothiazole->FasR Isothiazole->Stress aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Induction of apoptosis through extrinsic and intrinsic pathways by isothiazole derivatives.

References

Application Notes and Protocols for the Functionalization of the Isothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the isothiazole ring, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols described herein cover essential synthetic transformations, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, providing researchers with the tools to generate diverse isothiazole libraries for screening and lead optimization.

Introduction

The isothiazole ring is a five-membered heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. This structural motif is present in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The ability to selectively functionalize the isothiazole core at its C3, C4, and C5 positions is crucial for modulating the pharmacological properties of these molecules and for developing novel therapeutic agents. This document outlines key protocols for achieving such functionalization, presents quantitative data for reaction optimization, and provides insights into the biological relevance of isothiazole derivatives in key signaling pathways.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the isothiazole ring.[1][3] The Suzuki-Miyaura, Stille, and Sonogashira couplings are among the most frequently employed methods.

A. Suzuki-Miyaura Coupling of Halo-Isothiazoles

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. For isothiazoles, this reaction is particularly useful for introducing aryl and heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-Isothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-isothiazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the halo-isothiazole, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Halo-Isothiazoles

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-isothiazoles.

Isothiazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-5-phenylisothiazole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285
4-IodoisothiazolePhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane100892
5-Bromo-3-methylisothiazole2-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄DMF1101678

Regioselectivity in Dihaloisothiazoles:

The regioselectivity of cross-coupling reactions on dihaloisothiazoles is influenced by both electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C5 position is more reactive than the C4 position, and the C3 position's reactivity is influenced by the nature of the substituent at C5.[4] Catalyst systems can be tuned to favor coupling at a specific position. For instance, in dihaloazoles, changing the palladium catalyst can switch the selectivity, allowing for arylation at the traditionally less reactive C-X bond.[5]

II. Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the isothiazole ring.

A. Direct C-H Arylation of Isothiazoles

This method allows for the direct coupling of an aryl halide with a C-H bond on the isothiazole ring, typically at the C5 position.

Experimental Protocol: General Procedure for Direct C-H Arylation of Isothiazole

This protocol is adapted from procedures for the direct arylation of thiazoles and may require optimization.[6][7]

Materials:

  • Isothiazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)

  • Base (e.g., K₂CO₃, KOAc, 2.0 equiv)

  • Solvent (e.g., DMA, NMP)

Procedure:

  • To a reaction tube, add the isothiazole, aryl bromide, palladium catalyst, and base.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir for the required time (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Direct C-H Arylation of Thiazole Derivatives (as a proxy)

The following table provides examples of direct C-H arylation of thiazole derivatives, which are expected to have similar reactivity to isothiazoles.[6]

| Thiazole Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 24 | 85 | | Thiazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 76 | | 2,4-Dimethylthiazole | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ (0.5) | Cs₂CO₃ | NMP | 140 | 20 | 91 |

III. Synthesis of Substituted Isothiazoles

A. Synthesis of 3,5-Disubstituted Isothiazoles from β-Ketodithioesters

A facile and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonium salt.[8][9] This one-pot reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is based on the general method described in the literature.[1][8]

Materials:

  • β-Ketodithioester (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (2.0 mmol)

  • Solvent (e.g., H₂O or EtOH)

Procedure:

  • In a round-bottom flask, dissolve the β-ketodithioester and ammonium acetate in the chosen solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Application in Drug Discovery: Isothiazole Derivatives as Kinase Inhibitors

Isothiazole-containing compounds have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.

A. Isothiazole Derivatives in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and angiogenesis.[10] Its dysregulation is a hallmark of many cancers. Several studies have reported the development of isothiazole and thiazole-based inhibitors targeting components of this pathway.[8]

Signaling Pathway Diagram:

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Isothiazole_Inhibitor Isothiazole-based Inhibitor Isothiazole_Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isothiazole-based compounds.

B. Isothiazole Derivatives Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[3][11] Thiazole and isothiazole derivatives have been identified as potent inhibitors of p38 MAPK.[11]

Experimental Workflow for Screening p38 MAPK Inhibitors:

p38_MAPK_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start Isothiazole Starting Materials Func Functionalization (e.g., Suzuki Coupling) Start->Func Purify Purification & Characterization Func->Purify Assay In vitro p38 MAPK Kinase Assay Purify->Assay Cell Cell-based Assays (e.g., Cytotoxicity) Assay->Cell SAR Structure-Activity Relationship (SAR) Cell->SAR Lead Lead Optimization SAR->Lead Lead->Func Iterative Design

Caption: Experimental workflow for the synthesis and evaluation of isothiazole-based p38 MAPK inhibitors.

C. Isothiazole Derivatives as VEGFR-2 Inhibitors in Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several isothiazole-containing compounds have been investigated as potential VEGFR-2 inhibitors.

Logical Relationship of VEGFR-2 Inhibition:

VEGFR2_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Autophosphorylation->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Isothiazole_Inhibitor Isothiazole-based Inhibitor Isothiazole_Inhibitor->VEGFR2 Inhibits

Caption: Mechanism of VEGFR-2 signaling and its inhibition by isothiazole-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Oxidation of Hydroxymethyl Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the oxidation of hydroxymethyl heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of hydroxymethyl heterocycles?

A1: The most prevalent side reactions include:

  • Over-oxidation: The desired aldehyde is further oxidized to a carboxylic acid. This is common with strong oxidizing agents like potassium permanganate or chromic acid.[1]

  • N-Oxidation: For nitrogen-containing heterocycles (e.g., pyridines, imidazoles), the nitrogen atom can be oxidized to an N-oxide.[2]

  • Ring Opening: Heterocycles with sensitive ring systems, such as furans, are susceptible to ring-opening under oxidative conditions, especially in the presence of acid.[3][4][5]

  • Electrophilic Aromatic Substitution (EAS) type reactions: Electron-rich heterocycles like indoles can undergo acid-catalyzed self-condensation or polymerization.

  • Reagent-Specific Side Reactions:

    • Swern Oxidation: Formation of a methylthiomethyl (MTM) ether byproduct is a known issue, particularly at elevated temperatures.[6][7][8]

    • Dess-Martin Periodinane (DMP) Oxidation: The reaction produces acetic acid, which can cause side reactions with acid-sensitive substrates.[9][10]

Q2: How can I prevent over-oxidation to the carboxylic acid?

A2: To minimize over-oxidation, you should:

  • Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), or reagents for a Swern oxidation.[1][8]

  • Carefully control the reaction stoichiometry, avoiding a large excess of the oxidant.

  • Maintain a low reaction temperature.

  • Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Q3: What is N-oxidation and how can it be avoided?

A3: N-oxidation is the oxidation of a nitrogen atom within a heterocyclic ring to form an N-oxide. To avoid this:

  • Choose an oxidizing agent that is less prone to reacting with nitrogen, such as manganese dioxide (MnO₂).

  • Protect the heteroaromatic nitrogen atom with a suitable protecting group prior to the oxidation step. The choice of protecting group will depend on the specific heterocycle and the reaction conditions.[11]

  • Careful selection of reaction conditions, such as solvent and temperature, can also influence the selectivity.

Q4: My furan-containing substrate is decomposing. What is happening and how can I prevent it?

A4: Furan rings are sensitive to acidic conditions and can undergo ring-opening reactions.[3] To prevent this:

  • Use neutral or buffered oxidation conditions. For example, in a Dess-Martin oxidation, add a mild base like sodium bicarbonate or pyridine to neutralize the acetic acid byproduct.[9][12]

  • Avoid strong, acidic oxidizing agents.

  • Consider protecting the furan ring if it is particularly sensitive, although this adds extra synthetic steps.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Aldehyde
Possible Cause Troubleshooting Step
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents, like DMP and activated MnO₂, can lose activity over time. The quality and age of MnO₂ can lead to variable yields.[13]
Incorrect Reaction Temperature For Swern oxidations, ensure the temperature is maintained at -78 °C during the addition of reagents to avoid decomposition of the active species.[6][8] For other oxidations, consult the specific protocol for the optimal temperature range.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for Swern and DMP oxidations. Water can deactivate the reagents.
Substrate with Acidic Protons If your substrate has acidic functional groups (e.g., phenols, carboxylic acids), you may need to add additional base in a Swern oxidation.[14]
Poor Reagent Quality For Swern oxidations, ensure the oxalyl chloride is pure, as old bottles may contain oxalic acid from hydrolysis, which can interfere with the reaction.[14]
Issue 2: Formation of Carboxylic Acid (Over-oxidation)
Possible Cause Troubleshooting Step
Oxidizing Agent is too Strong Switch to a milder oxidizing agent. For example, if you are using a chromium-based reagent, consider switching to DMP or a Swern oxidation.[1]
Reaction Time is too Long Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
Excess Oxidant Use a stoichiometric amount of the oxidizing agent (typically 1.1-1.5 equivalents for DMP and Swern oxidations).
Reaction Temperature is too High Running the reaction at a lower temperature can sometimes improve selectivity for the aldehyde.
Issue 3: Formation of N-Oxide
Possible Cause Troubleshooting Step
Oxidant Reactivity Oxidants like m-CPBA and hydrogen peroxide are known to cause N-oxidation.[2] Consider switching to MnO₂ or other reagents with lower reactivity towards nitrogen.
Unprotected Nitrogen Heterocycle If N-oxidation is a persistent issue, consider protecting the nitrogen atom with a suitable protecting group before the oxidation step.
Reaction Conditions Optimize solvent, temperature, and reaction time to favor oxidation of the hydroxymethyl group over the nitrogen atom.
Issue 4: Formation of Methylthiomethyl (MTM) Ether in Swern Oxidation
Possible Cause Troubleshooting Step
Reaction Temperature too High The formation of MTM ethers is favored at temperatures above -60 °C. Maintain a strict temperature of -78 °C throughout the addition and reaction phases.[6][7][8]
Incorrect Order of Reagent Addition Ensure that the alcohol is added and allowed to react with the activated DMSO species before the addition of the amine base (e.g., triethylamine).[7][8]
Use of a Bulkier Base In some cases, using a bulkier base like diisopropylethylamine (DIPEA) can help to suppress side reactions.[15]

Quantitative Data

Table 1: Oxidation of 5-Hydroxymethylfurfural (HMF) to Various Products

CatalystOxidantTemperature (°C)Time (h)HMF Conversion (%)DFF Yield (%)HMFCA Yield (%)FFCA Yield (%)FDCA Yield (%)Reference
Pt/CO₂90-100-13.05082.2[11]
Ru/Al₂O₃O₂140--84.2---[16][17]
Co@Nb-PtO₂1104100--->99[4]
Au/Sn-BetaO₂140-----98.0[4]
Pd/HTO₂------>99.9[4]
Cu67Mn33TBHP603-----[18]

DFF: 2,5-diformylfuran; HMFCA: 5-hydroxymethyl-2-furancarboxylic acid; FFCA: 5-formyl-2-furancarboxylic acid; FDCA: 2,5-furandicarboxylic acid; TBHP: tert-butyl hydroperoxide.

Experimental Protocols

Protocol 1: Swern Oxidation of a Hydroxymethyl Heterocycle

This protocol is a general procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Dissolve the hydroxymethyl heterocycle (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise to the reaction mixture. After the addition is complete, stir for another 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Hydroxymethyl Heterocycle

This protocol is a general procedure and may require optimization for specific substrates.

  • Setup: To a flame-dried round-bottom flask containing the hydroxymethyl heterocycle (1.0 eq.) and a magnetic stir bar, add anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Buffering (Optional): If the substrate is acid-sensitive, add sodium bicarbonate (2-4 eq.) or pyridine (2-4 eq.) to the mixture.[9][12]

  • DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the stirred solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃) to quench the reaction and dissolve the iodine-containing byproducts. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde for purification by flash column chromatography.[12]

Visualizations

Oxidation_Side_Reactions Start Hydroxymethyl Heterocycle Oxidation Oxidation (e.g., Swern, DMP, MnO2) Start->Oxidation NOxidation N-Oxidation Start->NOxidation Side Reaction (N-Heterocycles) RingOpening Ring Opening Start->RingOpening Side Reaction (e.g., Furans) Aldehyde Desired Aldehyde Oxidation->Aldehyde Desired Pathway OverOxidation Over-oxidation Aldehyde->OverOxidation Side Reaction CarboxylicAcid Carboxylic Acid OverOxidation->CarboxylicAcid N_Oxide N-Oxide NOxidation->N_Oxide OpenedProduct Ring-Opened Product RingOpening->OpenedProduct

Caption: Common side reaction pathways in the oxidation of hydroxymethyl heterocycles.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckReagents Check Reagent Quality (Freshness, Purity) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Anhydrous) Start->CheckConditions IdentifySideProduct Identify Side Product (NMR, MS) Start->IdentifySideProduct OverOxidation Over-oxidation? IdentifySideProduct->OverOxidation UseMilderOxidant Use Milder Oxidant (DMP, Swern) OverOxidation->UseMilderOxidant Yes ReduceTime Reduce Reaction Time/ Stoichiometry OverOxidation->ReduceTime Yes NOxidation N-Oxidation? OverOxidation->NOxidation No ChangeOxidant Change Oxidant (e.g., MnO2) or Protect N NOxidation->ChangeOxidant Yes OtherSideProduct Other Side Product? NOxidation->OtherSideProduct No OptimizeConditions Optimize Conditions (Solvent, Additives) OtherSideProduct->OptimizeConditions Yes ConsultLit Consult Literature for Specific Substrate OtherSideProduct->ConsultLit No

Caption: A troubleshooting workflow for optimizing oxidation reactions.

Oxidant_Selection_Tree Start Start: Select Oxidizing Agent AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive DMP_Buffered Use Buffered DMP (e.g., with NaHCO₃) AcidSensitive->DMP_Buffered Yes NitrogenHeterocycle Is there an unprotected N-heterocycle? AcidSensitive->NitrogenHeterocycle No Scale What is the reaction scale? DMP_Buffered->Scale Swern Swern Oxidation MnO2 Consider MnO₂ NitrogenHeterocycle->MnO2 Yes NitrogenHeterocycle->Scale No MnO2->Scale DMP DMP Oxidation Swern_Small Swern (small scale, mind byproducts) Scale->Swern_Small Small DMP_Small DMP (small to medium scale) Scale->DMP_Small Small-Medium MnO2_Large MnO₂ (can be scalable, heterogeneous) Scale->MnO2_Large Medium-Large

Caption: Decision tree for selecting a suitable oxidizing agent.

References

Protecting group strategies for the hydroxymethyl group on an isothiazole ring.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group strategies involving the hydroxymethyl group on an isothiazole ring. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for a primary alcohol like a hydroxymethyl group on an isothiazole ring?

A1: The most common protecting groups for primary alcohols are generally applicable to the hydroxymethyl group on an isothiazole. These fall into three main categories:

  • Silyl Ethers: Such as tert-butyldimethylsilyl (TBDMS/TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS) ethers. These are widely used due to their ease of formation, stability under many reaction conditions, and selective removal.[1]

  • Benzyl Ethers: The benzyl (Bn) group is a robust protecting group, often installed under basic conditions and removed by catalytic hydrogenolysis.

  • Esters: Acetyl (Ac), pivaloyl (Piv), and benzoyl (Bz) esters are common choices. They are typically stable under neutral and acidic conditions and are removed by basic hydrolysis.

The choice of protecting group will depend on the overall synthetic strategy, particularly the reaction conditions that need to be tolerated in subsequent steps (orthogonality).

Q2: I am concerned about the stability of the isothiazole ring during protection and deprotection. What should I consider?

A2: This is a critical consideration. The isothiazole ring, a five-membered heterocycle containing sulfur and nitrogen, can be sensitive to certain reagents.[2][3]

  • Strong Acids and Bases: Both strong acidic and basic conditions can potentially lead to ring-opening or degradation of the isothiazole ring.[4] It is advisable to use mild conditions whenever possible.

  • Catalytic Hydrogenation: This method, commonly used for benzyl ether deprotection, may pose a risk to the isothiazole ring. Sulfur-containing heterocycles can sometimes be susceptible to reduction, which may lead to ring cleavage. Careful selection of the catalyst (e.g., Pearlman's catalyst) and optimization of reaction conditions (pressure, temperature, and reaction time) are crucial.

  • Oxidizing and Reducing Agents: The sulfur atom in the isothiazole ring is susceptible to oxidation. Strong reducing agents might also affect the ring integrity.

It is always recommended to perform a stability study on a small scale with the unprotected hydroxymethylisothiazole under the planned deprotection conditions before proceeding with the actual synthesis.

Q3: Can I selectively protect the hydroxymethyl group in the presence of other functional groups on the isothiazole ring?

A3: Yes, chemoselectivity can be achieved. The reactivity of the hydroxymethyl group can be modulated by the choice of protecting group and reaction conditions. For instance, sterically hindered silylating agents like TBDPS-Cl will preferentially react with a primary alcohol over more hindered secondary or tertiary alcohols. The choice of an appropriate protecting group strategy is key when multiple reactive sites are present in a molecule.[1]

Troubleshooting Guides

Problem 1: Low yield during the protection of the hydroxymethyl group as a silyl ether.
Possible Cause Suggested Solution
Incomplete reaction Increase the amount of silylating agent (e.g., TBDMS-Cl) and base (e.g., imidazole). Ensure all reagents are anhydrous, as silylating agents are sensitive to moisture.
Steric hindrance If using a bulky silylating agent, consider switching to a smaller one (e.g., TES-Cl) if the subsequent reaction conditions allow. Alternatively, use a more reactive silylating agent like a silyl triflate.
Side reactions with the isothiazole ring If using a strong, non-hindered base, it might interact with the isothiazole ring. Consider using a milder, non-nucleophilic base like 2,6-lutidine or triethylamine.
Problem 2: Decomposition of the isothiazole ring during deprotection of a silyl ether with TBAF.
Possible Cause Suggested Solution
Basicity of TBAF The fluoride ion in TBAF is basic and can cause decomposition of base-sensitive substrates.[5][6] Buffer the reaction mixture with a mild acid like acetic acid.[6]
Reaction temperature High temperatures can promote side reactions. Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC.
Alternative deprotection reagent Consider using other fluoride sources that may be less basic, such as HF-pyridine or triethylamine trihydrofluoride. Acidic deprotection (e.g., with PPTS in methanol) is another option if the rest of the molecule is stable to acid.
Problem 3: Cleavage of the isothiazole ring during catalytic hydrogenation to remove a benzyl ether.
Possible Cause Suggested Solution
Harsh reaction conditions High hydrogen pressure and prolonged reaction times can lead to over-reduction and ring cleavage. Start with milder conditions: lower H₂ pressure (e.g., 1 atm), shorter reaction times, and monitor carefully.
Catalyst poisoning or activity The sulfur atom in the isothiazole ring can poison some catalysts. Consider using a catalyst that is more tolerant to sulfur, such as Pearlman's catalyst (Pd(OH)₂/C). Alternatively, a higher catalyst loading might be necessary.
Alternative deprotection method If catalytic hydrogenation is not feasible, consider other methods for benzyl ether cleavage that do not involve hydrogenation, such as using Lewis acids (e.g., BCl₃) or oxidative cleavage if a p-methoxybenzyl (PMB) ether is used.

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMS/TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or AcOH/H₂OStable to base, mild acid. Cleaved by strong acid and fluoride.
Triethylsilyl etherTESTES-Cl, Et₃N, CH₂Cl₂Mild acid (e.g., PPTS, MeOH)Less stable to acid than TBDMS.
Benzyl etherBnNaH, BnBr, THFH₂, Pd/C; or strong acidVery stable to a wide range of conditions except for catalytic hydrogenation.
Acetyl esterAcAc₂O, Pyridine, CH₂Cl₂K₂CO₃, MeOH; or aq. NaOHStable to acid. Cleaved by base.
Pivaloyl esterPivPiv-Cl, Pyridine, CH₂Cl₂Stronger base than for Ac (e.g., LiOH)More stable to base than acetyl.

Experimental Protocols

Protocol 1: Protection of Hydroxymethylisothiazole as a TBDMS Ether
  • To a solution of hydroxymethylisothiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS-protected Hydroxymethylisothiazole using TBAF
  • Dissolve the TBDMS-protected hydroxymethylisothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

Protecting_Group_Selection_Workflow start Start: Hydroxymethylisothiazole next_step_conditions What are the conditions of the next synthetic step? start->next_step_conditions acidic Acidic Conditions next_step_conditions->acidic Acidic? basic Basic Conditions next_step_conditions->basic Basic? reductive Reductive Conditions (e.g., Hydrides) next_step_conditions->reductive Reductive? oxidative Oxidative Conditions next_step_conditions->oxidative Oxidative? organometallic Organometallic Reagents (e.g., Grignard, Organolithium) next_step_conditions->organometallic Organometallic? hydrogenation Catalytic Hydrogenation next_step_conditions->hydrogenation Hydrogenation? pg_silyl Consider Silyl Ether (e.g., TBDMS, TIPS) acidic->pg_silyl pg_benzyl Consider Benzyl Ether acidic->pg_benzyl basic->pg_silyl basic->pg_benzyl reductive->pg_benzyl pg_ester Consider Ester (e.g., Acetate, Pivaloate) reductive->pg_ester oxidative->pg_silyl oxidative->pg_ester organometallic->pg_silyl organometallic->pg_benzyl hydrogenation->pg_silyl hydrogenation->pg_ester deprotection_q Deprotection Strategy? pg_silyl->deprotection_q pg_benzyl->deprotection_q pg_ester->deprotection_q dep_fluoride Fluoride Source (e.g., TBAF) deprotection_q->dep_fluoride Silyl dep_acid Acidic Hydrolysis deprotection_q->dep_acid Silyl (acid-labile) dep_base Basic Hydrolysis deprotection_q->dep_base Ester dep_hydrogenolysis Hydrogenolysis deprotection_q->dep_hydrogenolysis Benzyl

Caption: Decision workflow for selecting a protecting group.

Silyl_Ether_Protection_Deprotection substrate Isothiazole-CH₂OH protection Protection substrate->protection protected Isothiazole-CH₂-OTBDMS protection->protected deprotection Deprotection protected->deprotection product Isothiazole-CH₂OH deprotection->product reagents_prot TBDMS-Cl, Imidazole DMF, rt reagents_prot->protection reagents_deprot TBAF, THF, 0 °C reagents_deprot->deprotection

Caption: Silyl ether protection and deprotection workflow.

References

Technical Support Center: Purification of Polar Heterocyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar heterocyclic alcohols. The information is designed to offer practical solutions to common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar heterocyclic alcohols?

Polar heterocyclic alcohols present unique purification challenges due to the presence of both polar hydroxyl groups and often basic nitrogen atoms within a heterocyclic ring. Key difficulties include:

  • High Polarity: These compounds exhibit strong interactions with polar stationary phases like silica gel, which can lead to poor separation, tailing peaks, and sometimes irreversible adsorption.[1]

  • Solubility Issues: Their polarity can make them highly soluble in polar solvents like water and alcohols, but poorly soluble in less polar organic solvents commonly used in chromatography and crystallization.[2][3]

  • pH Sensitivity: The basicity of the nitrogen atom means that the compound's charge state is pH-dependent. This can be exploited for purification by extraction but can also lead to complications if the pH is not controlled.[4]

  • Co-elution with Polar Impurities: Structurally similar impurities with comparable polarity can be difficult to separate using standard chromatographic techniques.

  • Thermal Instability: Some heterocyclic alcohols may be sensitive to heat, limiting the use of distillation at atmospheric pressure.[5][6]

Q2: How do I choose the best purification technique for my polar heterocyclic alcohol?

The choice of purification technique depends on the properties of your compound and the impurities present.

  • Column Chromatography is a versatile technique for separating mixtures based on polarity.[1][7]

  • Crystallization is ideal for obtaining highly pure solid compounds, provided a suitable solvent can be found.[8][9][10]

  • Liquid-Liquid Extraction is effective for separating basic heterocyclic compounds from neutral or acidic impurities by manipulating the pH of the aqueous phase.[11][12][13][14][15]

  • Distillation is suitable for volatile, thermally stable liquid compounds. Vacuum distillation can be used for high-boiling or thermally sensitive compounds.[5][6]

Below is a decision-making workflow to help you select an appropriate purification technique.

G A Start: Crude Polar Heterocyclic Alcohol B Is the compound a solid or liquid? A->B C Solid B->C Solid D Liquid B->D Liquid K Is there a significant pKa difference between the compound and impurities? C->K E Is the compound thermally stable? D->E F Yes E->F Yes G No E->G No I Consider Distillation F->I J Consider Vacuum Distillation G->J H Consider Crystallization O Consider Column Chromatography H->O If crystallization fails or further purification is needed I->O If distillation is insufficient J->O If distillation is insufficient L Yes K->L Yes M No K->M No N Consider Liquid-Liquid Extraction L->N M->H N->O For further purification

Caption: Decision tree for selecting a purification technique.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the polar heterocyclic alcohol from impurities.

Possible CauseSolution
Inappropriate Solvent System Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate, methanol) is common. A good starting point for polar compounds is 10-50% ethyl acetate/hexane or 5% methanol/dichloromethane.[16] For highly polar compounds that do not move from the baseline on TLC, consider reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).
Co-elution of Impurities If impurities have very similar polarity, consider switching the stationary phase. For basic compounds, neutral alumina can be a good alternative to acidic silica gel. Diol-bonded silica can also offer different selectivity for polar compounds.
Compound Tailing Add a small amount of a modifier to the mobile phase. For basic compounds like many nitrogen heterocycles, adding 0.5-1% triethylamine can improve peak shape. For acidic compounds, adding a small amount of acetic acid can be beneficial.
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the stationary phase.

Problem: The compound is not eluting from the column (Normal-Phase).

Possible CauseSolution
Mobile Phase is too Non-polar Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 30%, 50%, and then 100%). A gradient of methanol in dichloromethane is often effective for eluting very polar compounds.
Irreversible Adsorption The compound may be too polar for silica gel chromatography or may be decomposing. Test the stability of your compound on a TLC plate by letting a spot sit for a few hours before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

Below is a troubleshooting workflow for common column chromatography issues.

G A Start: Column Chromatography Issue B What is the primary problem? A->B C Poor Separation B->C D No Elution B->D E Low Recovery B->E F Optimize mobile phase using TLC C->F J Increase mobile phase polarity D->J K Check for compound degradation on silica E->K G Consider alternative stationary phase (Alumina, Diol-bonded silica) F->G If still poor separation H Add modifier to mobile phase (e.g., triethylamine for bases) G->H If tailing is observed I Reduce sample load H->I If peaks are broad J->K If still no elution L Use a less acidic stationary phase K->L If degradation is confirmed

Caption: Troubleshooting workflow for column chromatography.

Crystallization

Problem: The polar heterocyclic alcohol "oils out" instead of crystallizing.

Possible CauseSolution
Solution is too Supersaturated Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Inappropriate Solvent The solvent may be too good, even at low temperatures. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature. For polar compounds, solvent pairs like ethanol/water or acetone/water can be effective.[17]
Melting Point Below Solvent Boiling Point If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving. Choose a lower-boiling point solvent.[10]

Problem: No crystals form upon cooling.

Possible CauseSolution
Solution is Not Saturated Evaporate some of the solvent to increase the concentration and then try cooling again.
Lack of Nucleation Sites Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[17]
Impurities Inhibiting Crystallization If the compound is very impure, it may inhibit crystal formation. Try a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.

Quantitative Data

Table 1: Typical Solvent Systems for Column Chromatography of Polar Heterocyclic Alcohols on Silica Gel
Compound ClassMobile Phase (v/v)Typical Rf RangeNotes
Hydroxylated PyridinesDichloromethane / Methanol (95:5 to 90:10)0.2 - 0.5Increasing methanol content increases elution.
Substituted QuinolinesEthyl Acetate / Hexanes (20:80 to 50:50)0.3 - 0.6A gradient elution can be effective for separating closely related compounds.[18]
Hydroxylated IndolesDichloromethane / Methanol (98:2 to 90:10)0.2 - 0.4The addition of 0.5% triethylamine can improve peak shape.
Hydroxylated AlkaloidsChloroform / Methanol / Water (e.g., 15:1)VariesOften used for complex natural product extracts.[19][20]
Table 2: Common Solvents for Crystallization of Polar Heterocyclic Alcohols
SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, often used in a solvent pair with an alcohol.[3]
EthanolHigh78A versatile solvent for many polar organic compounds.[3]
MethanolHigh65Similar to ethanol but with a lower boiling point.[3]
IsopropanolMedium-High82Can be a good alternative to ethanol.
AcetoneMedium56Often used in a solvent pair with water or hexanes.
Ethyl AcetateMedium77A good solvent for moderately polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound.[21]

  • Prepare the Column:

    • Plug the bottom of a glass column with glass wool or cotton.[22]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[1][23]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1][23]

    • Add another layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude sample in a minimum amount of a polar solvent (e.g., dichloromethane or the eluting solvent).

    • Carefully add the sample to the top of the column.

    • Alternatively, for samples not soluble in the eluting solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elute the Column:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Crystallization
  • Choose a Solvent: Select a solvent in which the compound is soluble when hot but insoluble when cold.[10] Test small amounts of your compound in various solvents.

  • Dissolve the Impure Compound:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with gentle swirling until the solid completely dissolves.[17] Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool the Solution:

    • Allow the hot solution to cool slowly to room temperature.[17] Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[24]

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: General Procedure for Liquid-Liquid Extraction of a Basic Heterocyclic Alcohol
  • Dissolve the Mixture: Dissolve the crude mixture containing the basic heterocyclic alcohol in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated basic heterocyclic alcohol will move into the aqueous layer.

    • Drain the aqueous layer and save it. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Basify the Aqueous Layer:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (check with pH paper). The deprotonated heterocyclic alcohol will precipitate or become less water-soluble.

  • Back-Extraction:

    • Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane).

    • Collect the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Drying and Evaporation:

    • Combine the organic extracts.

    • Dry the organic solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and evaporate the solvent to obtain the purified basic heterocyclic alcohol.

Below is a workflow for the liquid-liquid extraction of a basic polar heterocyclic alcohol.

G A Start: Crude mixture in organic solvent B Add dilute aqueous acid (e.g., 1M HCl) and shake in separatory funnel A->B C Separate Layers B->C D Aqueous Layer: Contains protonated heterocyclic alcohol C->D Collect E Organic Layer: Contains neutral and acidic impurities C->E Discard or process separately F Basify aqueous layer (e.g., with 1M NaOH) D->F G Extract with fresh organic solvent F->G H Separate Layers G->H I Aqueous Layer: (Waste) H->I J Organic Layer: Contains purified heterocyclic alcohol H->J Collect K Dry over Na2SO4, filter, and evaporate solvent J->K L Purified Polar Heterocyclic Alcohol K->L

Caption: Workflow for basic liquid-liquid extraction.

References

Technical Support Center: Synthesis of Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isothiazol-4-ylmethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in improving the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Issue Potential Causes Recommended Actions
Low or No Product Yield - Suboptimal reaction temperature or time.- Impure starting materials or reagents.- Presence of moisture or oxygen in an air-sensitive reaction.- Inefficient stirring or mixing.- Incorrect stoichiometry of reactants.- Decomposition of the product under reaction or workup conditions.[1]- Perform small-scale trial reactions to optimize temperature and duration.[2]- Use high-purity, dry reagents and solvents.[2]- Employ inert atmosphere techniques (e.g., nitrogen or argon blanket) if the reaction is air-sensitive.[2]- Ensure adequate stirring for the reaction scale and viscosity.[2]- Carefully measure and verify the amounts of all reactants.- Monitor the reaction by TLC or LC-MS to check for product degradation.[1] Consider quenching the reaction earlier if decomposition is observed.[1]
Formation of Multiple Byproducts - Side reactions due to incorrect temperature or stoichiometry.- Use of non-selective reagents.- Cross-reactivity of functional groups.- Ring-opening of the isothiazole core under harsh conditions.- Re-optimize reaction conditions, particularly temperature.- Choose more selective reagents for the desired transformation.- Protect sensitive functional groups on the starting materials.- Avoid strongly acidic or basic conditions if the isothiazole ring is susceptible to cleavage.
Difficult Purification - Byproducts with similar polarity to the desired product.- Presence of unreacted starting materials.- Oily or non-crystalline product.- Optimize the reaction to minimize byproduct formation.- Employ different chromatographic techniques (e.g., reverse-phase chromatography, preparative TLC).- Consider derivatization to change the polarity of the product for easier separation.- For oily products, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Inconsistent Results - Variability in the quality of reagents or solvents.- Lack of precise control over reaction parameters.- Atmospheric variables (e.g., humidity).- Source reagents from a reliable supplier and test for purity.- Use precise equipment for temperature and addition control.- Ensure consistent use of dry solvents and inert atmospheres.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic routes starting from a pre-formed isothiazole ring involve:

  • Reduction of an Isothiazole-4-carbonyl derivative: This can be the reduction of isothiazole-4-carboxylic acid or its corresponding ester or aldehyde.

  • Functionalization at the 4-position: This typically involves a 4-halo-isothiazole intermediate, which can then be converted to the desired alcohol. This can be achieved through a Grignard reaction with formaldehyde or a multi-step sequence involving a Sonogashira coupling followed by hydration and reduction.

Q2: My lithiation of isothiazole to introduce a functional group at the 4-position is not working. Why?

A2: Direct lithiation of the isothiazole ring with reagents like n-butyllithium typically occurs at the C5 position due to the electronic nature of the ring. Lithiation at the C4 position is generally not favored. To achieve functionalization at the C4 position, a halogen-metal exchange using a 4-haloisothiazole is a more viable strategy.

Q3: I am observing ring-opening of my isothiazole starting material. How can I prevent this?

A3: The isothiazole ring can be susceptible to nucleophilic attack, especially with strong nucleophiles or under harsh basic conditions, leading to ring cleavage. To mitigate this, use milder reaction conditions, avoid strong, non-hindered bases where possible, and maintain low reaction temperatures.

Q4: What are the best practices for handling reagents in isothiazole synthesis?

A4: Many reagents used in heterocyclic synthesis are air and moisture-sensitive. Always use anhydrous solvents and perform reactions under an inert atmosphere (nitrogen or argon). Reagents like organolithiums and Grignard reagents require careful handling and titration to determine their exact concentration before use.

Experimental Protocols

Below are detailed methodologies for key synthetic strategies for preparing this compound.

Method 1: Reduction of Isothiazole-4-carboxylic acid

This two-step method involves the synthesis of the carboxylic acid followed by its reduction.

Step 1: Synthesis of Isothiazole-4-carboxylic acid This step is highly dependent on the available starting material. A common method is the hydrolysis of a corresponding ester or nitrile, or oxidation of a 4-alkylisothiazole. A general procedure for hydrolysis is provided below.

  • Reaction: Isothiazole-4-carbonitrile + NaOH(aq) → Isothiazole-4-carboxylic acid sodium salt

  • Reagents: Isothiazole-4-carbonitrile, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve Isothiazole-4-carbonitrile in a suitable solvent like ethanol or a mixture of water and a co-solvent.

    • Add an aqueous solution of sodium hydroxide (2-4 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3.

    • The product, Isothiazole-4-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of Isothiazole-4-carboxylic acid to this compound

  • Reaction: Isothiazole-4-carboxylic acid + Reducing Agent → this compound

  • Reagents: Isothiazole-4-carboxylic acid, Sodium Borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend Sodium Borohydride (3-4 equivalents) in anhydrous THF.

    • In a separate flask, dissolve Isothiazole-4-carboxylic acid (1 equivalent) in anhydrous THF.

    • Add the carboxylic acid solution dropwise to the NaBH₄ suspension at room temperature.

    • After the initial gas evolution ceases, add a solution of Iodine (1 equivalent) in THF dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Method 2: Grignard Reaction of 4-Bromoisothiazole

This method involves the formation of a Grignard reagent from 4-bromoisothiazole and its subsequent reaction with formaldehyde.

  • Reaction: 4-Bromoisothiazole + Mg → 4-Isothiazolylmagnesium bromide; 4-Isothiazolylmagnesium bromide + HCHO → this compound

  • Reagents: 4-Bromoisothiazole, Magnesium (Mg) turnings, Iodine (crystal), Anhydrous Tetrahydrofuran (THF), Paraformaldehyde, Hydrochloric Acid (HCl)

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine until the iodine color disappears.

    • Add a solution of 4-bromoisothiazole in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir until the magnesium is consumed.

    • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard reagent solution at 0 °C. Alternatively, a suspension of anhydrous paraformaldehyde in THF can be added carefully.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for reactions analogous to the proposed syntheses of this compound. Note that actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Type Substrate/Reagent Analogue Product Type Reported Yield (%) Reference
Hydrolysis of NitrileHeterocyclic NitrilesHeterocyclic Carboxylic Acids60-90General textbook knowledge
Reduction of Carboxylic AcidAromatic/Heterocyclic Carboxylic Acids with NaBH₄/I₂Primary Alcohols85-98[3]
Grignard with FormaldehydeAryl/Heteroaryl Grignard ReagentsPrimary Alcohols60-85General textbook knowledge
Rosenmund Reduction4-Methylthiazole-5-carboxylic acid chloride4-Methyl-5-formylthiazoleHigh Yield[4]
Reduction of AldehydeAromatic/Heterocyclic Aldehydes with NaBH₄Primary Alcohols>90[5]

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Method 1: Reduction Route cluster_1 Method 2: Grignard Route Isothiazole-4-carbonitrile Isothiazole-4-carbonitrile Isothiazole-4-carboxylic acid Isothiazole-4-carboxylic acid Isothiazole-4-carbonitrile->Isothiazole-4-carboxylic acid Hydrolysis (NaOH) Isothiazol-4-ylmethanol_M1 This compound Isothiazole-4-carboxylic acid->Isothiazol-4-ylmethanol_M1 Reduction (NaBH4/I2) 4-Bromoisothiazole 4-Bromoisothiazole 4-Isothiazolylmagnesium bromide 4-Isothiazolylmagnesium bromide 4-Bromoisothiazole->4-Isothiazolylmagnesium bromide Mg, THF Isothiazol-4-ylmethanol_M2 This compound 4-Isothiazolylmagnesium bromide->Isothiazol-4-ylmethanol_M2 1. HCHO 2. H3O+ Troubleshooting_Workflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions assess_purity Assess Reagent and Solvent Purity check_conditions->assess_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) assess_purity->check_atmosphere Purity OK assess_purity->optimize Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize Inadequate review_workup->optimize Losses Detected

References

Troubleshooting Isothiazol-4-ylmethanol instability under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiazole-containing compounds, specifically addressing the perceived instability of Isothiazol-4-ylmethanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be unstable under acidic conditions?

Contrary to what might be expected, the isothiazole ring, the core structure of this compound, is generally reported to be stable in acidic media.[1][2][3] Most studies on related isothiazolinone biocides have found that chemical degradation is significantly accelerated by alkaline (high pH) conditions, not acidic ones.[1][2][3] For instance, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (a related compound) was found to be minimal in acidic solutions (pH 2.89 and 5.5) over extended periods, while its half-life decreased dramatically as the pH increased into the alkaline range.[3]

Therefore, if you are observing degradation of this compound in a solution with a low pH, the cause is likely not simple acid hydrolysis of the isothiazole ring itself. The instability is more probably due to other interacting factors present in your experimental setup.

Q2: My this compound is degrading in an acidic formulation. What are the potential causes?

If you have confirmed degradation in an acidic medium, you should investigate other factors beyond pH. The primary suspects are the presence of nucleophiles, metal ions, or exposure to light (photodegradation).

  • Presence of Nucleophiles: The stability of the isothiazole ring can be compromised by the presence of nucleophiles (e.g., amines, thiols, sulfides) in the formulation.[1][4] These molecules can attack the five-membered heterocyclic ring, leading to its opening and subsequent degradation, even under otherwise stable pH conditions.[1]

  • Presence of Metal Ions: Certain metal ions can promote the degradation of isothiazolinones. For example, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one (CMI) was observed to be dependent on the presence of iron.[4] If your acidic medium contains metal contaminants or intentionally added metal-based reagents, this could be a contributing factor.

  • Photodegradation: Isothiazole-containing compounds can be sensitive to light. Exposure to UV or even visible light can induce photodegradation, leading to the formation of unique degradation products through pathways like photo-oxygenation.[1][5]

  • Interaction with Other Excipients: Trace impurities or reactive functional groups in other formulation components (excipients) can interact with the this compound. Aldehydes, peroxides, or reducing agents present in excipients are known to cause degradation of active pharmaceutical ingredients.[6][7]

The following troubleshooting workflow can help diagnose the root cause of the instability.

G start Degradation of This compound Observed in Acidic Medium check_nucleophiles Are strong nucleophiles (thiols, amines, etc.) present in the formulation? start->check_nucleophiles check_metals Does the formulation contain metal ions (e.g., Fe, Cu) or were metal instruments used? check_nucleophiles->check_metals No cause_nucleophiles Root Cause: Nucleophilic Attack check_nucleophiles->cause_nucleophiles Yes check_light Was the experiment conducted under light? check_metals->check_light No cause_metals Root Cause: Metal-Catalyzed Degradation check_metals->cause_metals Yes check_excipients Have other excipients been tested for reactive impurities (aldehydes, peroxides)? check_light->check_excipients No cause_light Root Cause: Photodegradation check_light->cause_light Yes cause_excipients Root Cause: Excipient Incompatibility check_excipients->cause_excipients Yes solution_nucleophiles Solution: Remove or replace nucleophilic components. Use scavengers. cause_nucleophiles->solution_nucleophiles solution_metals Solution: Use metal-free containers. Add a chelating agent (e.g., EDTA). cause_metals->solution_metals solution_light Solution: Protect formulation from light using amber vials or dark conditions. cause_light->solution_light solution_excipients Solution: Source high-purity excipients. Perform compatibility studies. cause_excipients->solution_excipients

Caption: Troubleshooting workflow for this compound instability.
Q3: What does the degradation pathway for isothiazoles look like?

While generally stable in acid, the isothiazole ring can be opened through nucleophilic attack. This is the primary mechanism of degradation under alkaline conditions (where the hydroxide ion acts as the nucleophile) but can also be initiated by other nucleophilic species present in a formulation.[1] The attack typically leads to a cleavage of the S-N bond, destroying the heterocyclic ring and eliminating its biological activity.

G cluster_0 General Nucleophilic Degradation isothiazole Isothiazole Ring (Stable Core) attack Ring-Opening Attack isothiazole->attack nucleophile Nucleophile (e.g., R-SH, R-NH2, OH-) nucleophile->attack degraded Degradation Products (Inactive) attack->degraded

Caption: Simplified pathway of nucleophile-induced isothiazole ring opening.

Data Summary

The stability of isothiazolinones is highly dependent on pH. The data below for related compounds illustrates the marked increase in degradation rate in alkaline conditions compared to acidic or neutral conditions.

Table 1: Effect of pH on the Half-Life of Isothiazolinone Biocides

Compound pH Temperature Half-Life Reference
5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) 8.5 Room Temp 47 days [2][3]
9.0 Room Temp 23 days [2][3]
9.6 Room Temp 3.3 days [2][3]
10.0 Room Temp 2 days [2][3]
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) 4.0 25 °C 6.8 days [1]
7.0 25 °C 1.2 days [1]

| | 9.0 | 25 °C | 3.7 days |[1] |

Note: Data for DCOIT shows some degradation at pH 4, making it an exception to the general trend for this class of compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential to identify potential degradation pathways and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated HPLC-UV or HPLC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hrs), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent vial (and a solid sample in a petri dish) to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Store the stock solution and a solid sample in an oven at a controlled temperature (e.g., 70°C) for 48 hours.

    • Analyze the samples and compare them to a control stored at the recommended storage temperature.

  • Analysis: Analyze all samples by a validated HPLC method (see Q4 below). Compare the chromatograms of the stressed samples with the control to identify degradation peaks and calculate the percentage of degradation.

G start Prepare 1 mg/mL Stock Solution of this compound stress_acid Acid Stress (0.1 N HCl, 60°C) start->stress_acid stress_base Base Stress (0.1 N NaOH, 60°C) start->stress_base stress_ox Oxidative Stress (3% H₂O₂, RT) start->stress_ox stress_photo Photolytic Stress (ICH Q1B) start->stress_photo stress_thermal Thermal Stress (70°C) start->stress_thermal sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling stress_thermal->sampling neutralize Neutralize (if applicable) & Dilute sampling->neutralize analysis Analyze via HPLC-UV/MS neutralize->analysis results Identify Degradants & Determine Degradation Pathway analysis->results

Caption: Experimental workflow for a forced degradation study.
Q4: What analytical methods are suitable for monitoring the stability of this compound?

Several analytical techniques can be used to separate and quantify this compound from its potential degradation products. The choice depends on the required sensitivity, specificity, and available equipment.

Table 2: Comparison of Analytical Methods for Isothiazolinone Analysis

Analytical Method Key Advantages Key Disadvantages Typical Use Case Reference
HPLC-DAD/UV Widely available, cost-effective, robust for quantification. Lower sensitivity and specificity compared to MS methods. May not identify unknown degradants. Routine quality control, purity checks, and analysis of known degradants. [8]
UHPLC-MS/MS High sensitivity, high specificity, provides structural information for identifying unknown degradants. Higher equipment cost and complexity. Requires more method development. Identifying unknown degradation products, analyzing trace-level impurities, complex matrices. [8]

| GC-MS | Good separation for volatile compounds. | May require derivatization for polar compounds like this compound, which can add complexity. | Analysis where volatility is not a limiting factor or after derivatization. |[8] |

For a typical stability study, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common starting point. A C18 column with a gradient mobile phase of acidified water and acetonitrile is often effective for separating isothiazolinones and their degradation products.[8][9] If unknown degradants need to be identified, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is the preferred approach.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for coupling reactions involving Isothiazol-4-ylmethanol.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, challenges can arise when working with isothiazole substrates.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
No reaction or low conversion Inactive CatalystEnsure the palladium catalyst is fresh and properly stored. Consider trying a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst.[1][2]
Insufficient TemperatureGradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (typically 80-120 °C) to proceed efficiently.[2][3]
Inappropriate BaseThe base is crucial for the transmetalation step. Screen various bases of different strengths and solubilities, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2]
Poor Substrate SolubilityTry a different solvent or a solvent mixture to improve the solubility of the isothiazole substrate. Common solvents include toluene, dioxane, THF, and DMF, often with water.[2]
Low Yield Catalyst DeactivationThe isothiazole nitrogen can coordinate to the palladium center, leading to deactivation. Try using a higher catalyst loading or adding a suitable ligand.[2]
Suboptimal Reaction ConditionsThe choice of base, solvent, temperature, and ligand is highly substrate-dependent. A systematic screening of these parameters is often necessary.[2]
Formation of Side Products Protodeboronation (hydrolysis of boronic acid)This is often promoted by high temperatures and water. Use anhydrous conditions, a less reactive base (e.g., KF), or more stable boronic esters (e.g., pinacol esters).[2]
HomocouplingThis can be caused by the presence of oxygen. Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]
DehalogenationThis involves the replacement of the halogen on the isothiazole with a hydrogen. Screening different bases may help to minimize this side reaction.[2]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki reaction with an isothiazole substrate is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki reactions with isothiazoles can be attributed to several factors:

  • Poor Substrate Solubility: Isothiazole derivatives can have limited solubility in common reaction solvents.[2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by coordination of the isothiazole nitrogen to the palladium center, often observed by the formation of palladium black.[2]

  • Suboptimal Reaction Conditions: The combination of base, solvent, temperature, and ligand is critical and highly dependent on the specific substrates being used.[2]

  • Side Reactions: Competing reactions like protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.[2]

Q2: How can I minimize side reactions in my Suzuki coupling?

A2: To minimize common side reactions:

  • Protodeboronation: Use anhydrous conditions, a milder base, or boronic esters.[2]

  • Homocoupling: Ensure the reaction is performed under a strictly inert atmosphere by thoroughly degassing all reagents and solvents.[2]

  • Dehalogenation: Try screening different bases, as some can promote this side reaction.[2]

Q3: How do I select the right catalyst and ligand for my isothiazole substrate?

A3: Palladium-based catalysts are most commonly used.[1] The choice of ligand is crucial, especially for challenging substrates. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos can be effective.[1]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

The following table provides a general guideline for optimizing reaction conditions based on studies of related heterocyclic systems.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100Varies
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.5)Dioxane110Varies
3PdCl₂(dppf) (3)-K₃PO₄ (3)DMF90Varies
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the halo-isothiazol-4-ylmethanol (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

  • Add the degassed solvent via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time, monitoring the reaction by TLC or LC-MS.[1][3]

  • After completion, cool the reaction to room temperature.[1]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualization: Suzuki-Miyaura Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Low Yield or No Reaction catalyst Is the catalyst active? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions Yes solution_catalyst Use fresh catalyst or screen different Pd sources/ligands catalyst->solution_catalyst No side_reactions Are side reactions prevalent? conditions->side_reactions Yes solution_conditions Screen different bases, solvents, and increase temperature conditions->solution_conditions No solubility Is the substrate soluble? side_reactions->solubility No solution_side_reactions Degas reaction mixture, use anhydrous conditions, or use boronic esters side_reactions->solution_side_reactions Yes solution_solubility Screen different solvents or solvent mixtures solubility->solution_solubility No end Successful Coupling solubility->end Yes solution_catalyst->end solution_conditions->end solution_side_reactions->end solution_solubility->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of isothiazoles.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
No reaction or low conversion Inactive CatalystEnsure the palladium precursor and ligand are of high quality. Consider using a pre-formed catalyst.
Inappropriate BaseA strong, non-nucleophilic base is typically required (e.g., NaOtBu, K₃PO₄). The choice of base is critical.[3]
Catalyst DecompositionEnsure the reaction is run under a strict inert atmosphere (nitrogen or argon) and use degassed solvents. Oxygen can deactivate the Pd(0) catalyst.[3]
Low Yield Steric HindranceBulky substituents on the amine or the isothiazole can hinder the reaction. More sterically demanding ligands may be required.
Ring Opening of IsothiazoleThe isothiazole ring can be susceptible to nucleophilic attack under harsh conditions. Use milder conditions (lower temperature, less reactive nucleophile if possible).[3]
Formation of Side Products Over-alkylation/arylationIf the product amine is more nucleophilic than the starting amine, it can react further. Use a slight excess of the starting amine.[3]
HydrodehalogenationThis side reaction can be minimized by careful selection of the catalyst, ligand, and base.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the critical parameters for a successful Buchwald-Hartwig amination with an isothiazole substrate?

A1: The key parameters to optimize are the choice of palladium catalyst, ligand, base, and solvent system. The reactivity of the C-X bond on the isothiazole and the nature of the amine are important considerations.[3] Electron-rich and sterically hindered phosphine ligands often improve catalytic activity.[3]

Q2: My isothiazole ring appears to be degrading during the reaction. How can I prevent this?

A2: The isothiazole ring can be sensitive to strong nucleophiles or harsh basic conditions.[5] To avoid ring opening, consider using milder bases, lower reaction temperatures, and shorter reaction times.[3][5]

Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions
Entry Palladium Precursor (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100Varies
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane110Varies
3RuPhos Pd G3 (2)-K₃PO₄ (2.5)t-Amyl alcohol100Varies
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a reaction vessel.[3]

  • Add degassed anhydrous solvent (e.g., toluene or dioxane).[3]

  • Add the halo-isothiazol-4-ylmethanol (1.0 equiv.) and the amine (1.2 equiv.).[3]

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, cool to room temperature.[3]

  • Carefully quench the reaction with saturated aqueous ammonium chloride.[3]

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex [R-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition Amine_complex [R-Pd(II)(NHR')L_n] OA_complex->Amine_complex Ligand Exchange Amido_complex [R-Pd(II)(NR')L_n]^- Amine_complex->Amido_complex Deprotonation HX_Base [H-Base]⁺X⁻ Amine_complex->HX_Base Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product ArX Ar-X ArX->OA_complex Amine R'NH₂ Amine->Amine_complex Base Base Base->Amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling is a reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]

Troubleshooting Guide: Sonogashira Coupling
Problem Possible Cause Suggested Solution
No reaction or low conversion Inactive CatalystUse a fresh palladium catalyst and copper(I) co-catalyst. Consider using a more stable palladium pre-catalyst.[1]
Insufficient BaseAn amine base (e.g., triethylamine, diisopropylethylamine) is typically required. Ensure it is dry and of good quality.[1]
Low Yield Poor reactivity of the isothiazole halideIf using a bromide or chloride, consider converting it to the more reactive iodide.[1]
Formation of Side Products Homocoupling of the alkyne (Glaser coupling)This is promoted by oxygen. Thoroughly degas the reaction mixture and maintain an inert atmosphere. Copper-free conditions can also be employed.[6]
Formation of Palladium BlackThis indicates catalyst decomposition. Try using a more stable palladium pre-catalyst or adding an excess of the phosphine ligand.[1]
Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the key components of a Sonogashira coupling reaction?

A1: A typical Sonogashira coupling involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), an amine base, and an organic solvent.[1] Copper-free conditions have also been developed.[6]

Q2: I am observing significant homocoupling of my alkyne. How can I avoid this?

A2: Alkyne homocoupling is often catalyzed by the copper(I) salt in the presence of oxygen. To minimize this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Alternatively, you can explore copper-free Sonogashira protocols.[6]

Data Presentation: Optimization of Sonogashira Coupling Conditions
Entry Palladium Catalyst (mol%) Copper(I) Salt (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60Varies
2Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)DMF80Varies
3[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMP (2)DMSORoom Temp.Varies[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the halo-isothiazol-4-ylmethanol (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) salt (e.g., CuI, 4-10 mol%).[1]

  • Evacuate and backfill the tube with argon three times.[1]

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).[1]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Sonogashira Coupling Logical Relationship

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions Isothiazole-X Isothiazole-X Product Coupled Product Isothiazole-X->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst\n(Optional) Cu(I) Co-catalyst (Optional) Cu(I) Co-catalyst\n(Optional)->Product Base (Amine) Base (Amine) Base (Amine)->Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Product Solvent Solvent Solvent->Product Temperature Temperature Temperature->Product

Caption: Key components for a successful Sonogashira coupling reaction.

References

Preventing degradation of isothiazole compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with isothiazole compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent degradation of your compounds during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: My isothiazole compound seems to be degrading during aqueous workup. What is the most likely cause?

A1: The most common cause of degradation for many isothiazole derivatives, particularly isothiazolinones, during aqueous workup is exposure to alkaline (basic) conditions. The isothiazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, a process that is often accelerated by hydroxide ions.

  • Evidence : Isothiazolinones are generally stable in acidic media but undergo degradation in alkaline solutions. The rate of this degradation increases as the pH rises.[1][2][3] This chemical instability is often due to the hydrolysis of the isothiazolinone ring.[1][2] Nucleophiles such as amines, thiols, and sulfides can also promote this degradation.[1]

Q2: What is a safe pH range to maintain during the aqueous extraction of my isothiazole compound?

A2: A neutral to acidic pH range is generally the safest for preventing degradation.

  • Recommendation : During aqueous extraction, it is advisable to use neutral or slightly acidic washes (e.g., deionized water, brine, or a dilute solution of a mild acid like citric acid or ammonium chloride). If your reaction mixture is basic, it should be carefully neutralized or acidified before extraction. For many isothiazolinones, stability is high in acidic media (e.g., pH 5.5), while degradation becomes significant at pH levels above 8.[2][4]

Q3: Can I use a mild base like sodium bicarbonate (NaHCO₃) to wash my organic layer?

A3: Brief exposure to a weak base like saturated sodium bicarbonate solution may be tolerated by some robust isothiazole derivatives, but it should be approached with caution.[5] For sensitive compounds, especially isothiazolinones, this can still lead to significant degradation.

  • Troubleshooting Protocol :

    • Test on a small scale : Before committing your entire batch, take a small aliquot of your organic solution, wash it with NaHCO₃, and analyze the outcome by TLC or LCMS to check for degradation.

    • Minimize contact time : If a basic wash is necessary, perform the extraction quickly and at a low temperature (e.g., in a separatory funnel jacketed with ice).

    • Follow with a neutral wash : Immediately follow the basic wash with a wash using neutral water or brine to remove any residual base.

Q4: I am observing decomposition of my compound during purification by silica gel chromatography. What can I do to prevent this?

A4: Degradation on silica gel can occur, especially for isothiazoles containing acidic or highly polar functional groups. The slightly acidic nature of standard silica gel can sometimes catalyze degradation, or highly polar compounds can bind too strongly, leading to streaking and decomposition on the column.

  • Troubleshooting Steps :

    • Deactivate the Silica : You can neutralize the silica gel by preparing a slurry with a small amount of a volatile base, like triethylamine (~1%), in your chosen eluent system before packing the column.

    • Buffer the Eluent : For compounds with acidic functional groups (e.g., a carboxylic acid), adding a small amount of a volatile acid, such as acetic acid (~0.5-1%), to your eluent can suppress deprotonation. This keeps the compound in its less polar, protonated form, minimizing strong interactions with the silica and preventing the formation of more polar carboxylate ions.[6]

    • Use an Alternative Stationary Phase : If problems persist, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (like C18 for reverse-phase chromatography).

    • Minimize Residence Time : Run the column as quickly as possible without sacrificing separation quality.

Q5: Does temperature play a significant role in the stability of isothiazoles during workup?

A5: Yes, temperature is a critical factor. Elevated temperatures can significantly accelerate the rate of degradation, especially in the presence of nucleophiles or in basic aqueous solutions.[1]

  • Best Practices :

    • Conduct all aqueous extractions at reduced temperatures using an ice bath.

    • When removing solvent using a rotary evaporator, use the lowest possible bath temperature that allows for efficient evaporation under reduced pressure.

    • Avoid prolonged heating of isothiazole compounds. For instance, the half-life of some isothiazolinones can drop from days at room temperature to mere hours at 60°C in a basic aqueous medium.[2]

Quantitative Data Summary

While specific degradation percentages vary greatly depending on the compound's structure, the following table summarizes the general stability of isothiazolinones under different conditions based on available literature.

ConditionStabilityRationale & References
Acidic pH (e.g., pH 4-6) High The isothiazole ring is generally stable in acidic media.[1][2]
Neutral pH (e.g., pH 7) Moderate to High Stability is generally good, but caution is advised as neutral pH is close to the threshold where degradation can begin.
Alkaline pH (e.g., pH > 8) Low to Very Low Degradation rate increases with pH due to base-catalyzed hydrolysis and nucleophilic ring-opening.[1][2][3]
Elevated Temperature (>40°C) Low Thermal degradation is significant, especially in aqueous solutions. The rate can double with a 5-10°C increase.[2][3][4]
Presence of Nucleophiles Low The electrophilic sulfur atom is susceptible to attack by nucleophiles (e.g., thiols, amines), leading to ring cleavage.[1][7]
Silica Gel Chromatography Moderate Generally stable, but can be problematic for certain derivatives. Buffering the eluent may be required.[6]

Experimental Protocols

Protocol 1: General Workup for a Neutral or Acidic Isothiazole Compound
  • Quenching : If necessary, cool the reaction mixture to 0°C and quench the reaction by slowly adding deionized water or a pre-chilled, mild acidic solution (e.g., 1M HCl).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing :

    • Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove water-soluble impurities.

    • Maintain a temperature of 0-5°C throughout the washing steps by using pre-chilled solutions or an ice bath.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) at a low bath temperature (<40°C).

  • Purification : Purify the crude product by recrystallization or column chromatography.[1][8]

Protocol 2: Workup Involving Removal of Acidic or Basic Impurities
  • Initial Quench & Extraction : Follow steps 1 and 2 from Protocol 1.

  • Acidic Wash (to remove basic impurities) : Wash the organic layer with a cold, dilute acid (e.g., 1M HCl or 5% citric acid solution).

  • Basic Wash (to remove acidic impurities - USE WITH CAUTION) :

    • Pre-test : Check the stability of a small sample of your compound against a saturated NaHCO₃ solution via TLC.

    • If stable, wash the bulk organic layer quickly with cold, saturated NaHCO₃ solution. Minimize the contact time to less than 5 minutes.

  • Neutralization Wash : Immediately wash the organic layer with cold deionized water (1x) and then cold brine (1x) to remove any residual acid or base.

  • Drying & Concentration : Proceed with steps 4 and 5 from Protocol 1.

Visualizations

Degradation Pathways

Common Isothiazole Degradation Pathways cluster_0 Base-Catalyzed Hydrolysis cluster_1 Oxidative Degradation Isothiazole Isothiazolinone Ring Intermediate Ring-Opened Intermediate Isothiazole->Intermediate Nucleophilic Attack on Sulfur OH Hydroxide (OH⁻) Degraded Degradation Products Intermediate->Degraded Isothiazole2 Isothiazole Ring SOxide Sulfoxide/ Sulfone Isothiazole2->SOxide Sulfur Oxidation Oxidant Oxidizing Agent (e.g., Peroxide, Air) Degraded2 Further Degradation SOxide->Degraded2

Caption: Key degradation pathways for isothiazole compounds.

Troubleshooting Logic for Workup

Troubleshooting Isothiazole Workup Start Workup Start: Reaction Mixture CheckpH Is Mixture Basic? Start->CheckpH Neutralize Neutralize/Acidify with Cold, Dilute Acid CheckpH->Neutralize Yes Extract Extract with Organic Solvent at 0°C CheckpH->Extract No Neutralize->Extract Wash Wash with Cold Water/Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate (<40°C) Wash->Dry Purify Purification Step Dry->Purify

Caption: Decision workflow for a stable isothiazole workup.

Experimental Workflow for Purification

Isothiazole Purification Workflow Crude Crude Product IsSolid Is Product a Solid? Crude->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsSolid->Column No / Impure CheckPurity Check Purity (TLC, NMR, LCMS) Recrystallize->CheckPurity CheckDegradation Degradation on Silica? Column->CheckDegradation CheckDegradation->CheckPurity No BufferEluent Buffer Eluent (e.g., +0.5% AcOH) CheckDegradation->BufferEluent Yes BufferEluent->Column

References

Technical Support Center: HPLC Analysis of Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC method development and analysis of Isothiazol-4-ylmethanol. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to address specific problems that may arise during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions Interactions between the polar this compound and residual silanol groups on the silica-based stationary phase can cause peak tailing.[1] Lowering the pH of the mobile phase can help to suppress these interactions. Using an end-capped or base-deactivated column is also recommended to minimize these secondary interactions.[1]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion.[1] Try reducing the sample concentration or the injection volume to see if the peak shape improves.[1]
Column Contamination or Degradation Accumulation of contaminants on the guard column or a void at the head of the analytical column can result in poor peak shape.[1] Regularly replacing the guard column and ensuring proper sample preparation can prevent this.[1][2]
Inappropriate Mobile Phase Composition An incorrect mobile phase composition can lead to poor retention and broad or distorted peaks.[1] It is crucial to optimize the mobile phase, particularly the organic modifier concentration and pH, for the best peak shape.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.[1] To minimize this, use tubing with a smaller internal diameter and ensure all connections are secure with minimal dead volume.[1]

Problem 2: Inconsistent or Drifting Retention Times

Potential Cause Recommended Solution
Column Equilibration Insufficient column equilibration between injections, especially during gradient elution, is a common cause of retention time drift.[3] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Small variations in the mobile phase composition, such as changes in pH or solvent ratio, can significantly impact the retention of polar analytes.[2] Prepare fresh mobile phase daily and ensure accurate mixing. For ionizable compounds, controlling the mobile phase pH is critical; a change as small as 0.1 pH units can lead to a 10% shift in retention time.[2]
Temperature Fluctuations Variations in the column temperature can lead to shifts in retention times.[4] Utilizing a column oven to maintain a constant and controlled temperature is highly recommended for reproducible results.[4]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.[5] If retention times consistently drift and cannot be corrected by other means, it may be time to replace the column.

Problem 3: Low Sensitivity or No Peak Detected

Potential Cause Recommended Solution
Incorrect Detection Wavelength This compound may have a different UV absorption maximum than other isothiazolinone compounds. Determine the optimal detection wavelength by running a UV scan of a standard solution.
Sample Degradation Isothiazolinones can be unstable under certain conditions, such as high pH or elevated temperatures.[6][7] Ensure that samples are stored properly and that the mobile phase pH is within a stable range for the analyte, typically in the acidic range.[6][7]
Low Sample Concentration The concentration of this compound in the sample may be below the method's limit of detection. Try concentrating the sample or adjusting the injection volume.
Detector Malfunction Check if the detector lamp is on and functioning correctly.[4] Ensure that there are no loose electrical connections between the detector and the data acquisition system.[4]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for this compound analysis?

A1: Due to the polar nature of this compound, a standard C18 column might not provide sufficient retention.[3] Consider using a polar-endcapped or polar-embedded reversed-phase column.[8] These columns are designed to provide better retention and peak shape for polar analytes in highly aqueous mobile phases.[8][9] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable approach.[8]

Q2: What are the recommended starting conditions for mobile phase selection?

A2: For reversed-phase chromatography, a good starting point is a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like ammonium formate or acetate at a concentration of 5-10 mM) and an organic modifier (e.g., acetonitrile or methanol).[5][8] An acidic pH (e.g., 3-5) is often beneficial for the stability and retention of isothiazolinones.[6][7]

Q3: My sample is dissolved in a strong solvent, and I'm seeing peak distortion. What should I do?

A3: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, such as fronting or splitting.[1][5] Whenever possible, dissolve and inject your sample in the initial mobile phase.[5] If this is not feasible, ensure the injection solvent is weaker than the mobile phase.[5]

Q4: How can I prevent column contamination when analyzing complex samples?

A4: To protect your analytical column and prolong its lifespan, always use a guard column with the same stationary phase.[2] Additionally, proper sample preparation, such as solid-phase extraction (SPE) or filtration, is crucial to remove potential contaminants before injection.[2]

Q5: Are there any known stability issues with this compound that I should be aware of?

A5: While specific data for this compound is limited, isothiazolinone compounds, in general, are known to be unstable in alkaline conditions (pH > 8) and at elevated temperatures, which can lead to the opening of the heterocyclic ring.[6][7][10] It is advisable to prepare fresh standards and samples and to maintain a controlled, slightly acidic pH environment during analysis.[7]

Experimental Protocols

Below is a detailed methodology for a typical HPLC-UV analysis of this compound. This protocol is a starting point and may require optimization for specific sample matrices.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • 0.22 µm Syringe filters

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.

3. Sample Preparation

  • Accurately weigh or pipette the sample into a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes.

  • Dilute to volume with the extraction solvent and mix thoroughly.

  • Filter the extract through a 0.22 µm syringe filter prior to injection.

4. HPLC-UV Conditions

Parameter Recommended Condition
Column Polar-endcapped C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in water, pH 4.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Program 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (a starting point could be around 270-280 nm based on related compounds)

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation & Analysis cluster_troubleshooting Troubleshooting Analyte_Info Analyte Information (this compound) Standard_Prep Standard Preparation Analyte_Info->Standard_Prep Column_Selection Column Selection (e.g., Polar-Endcapped C18) Analyte_Info->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Standard_Prep->Mobile_Phase_Opt Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis Column_Selection->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Detection_Wavelength Detection Wavelength Selection Gradient_Dev->Detection_Wavelength System_Suitability System Suitability Testing Detection_Wavelength->System_Suitability Method_Validation Method Validation (Linearity, Precision, Accuracy) System_Suitability->Method_Validation Method_Validation->Sample_Analysis Problem_Identified Problem Identified? Sample_Analysis->Problem_Identified Problem_Identified->Sample_Prep Problem_Identified->Column_Selection Poor Retention Problem_Identified->Mobile_Phase_Opt Peak Shape/Retention Issues

Caption: HPLC method development workflow for this compound analysis.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start HPLC Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention? Start->Retention_Time Sensitivity Low/No Peak? Start->Sensitivity Check_Overload Reduce Concentration/ Injection Volume Peak_Shape->Check_Overload Yes Check_pH Optimize Mobile Phase pH Check_Overload->Check_pH No Improvement Check_Column Use Polar-Endcapped Column/ Check for Voids Check_pH->Check_Column No Improvement Check_Equilibration Increase Equilibration Time Retention_Time->Check_Equilibration Yes Check_Mobile_Phase Prepare Fresh Mobile Phase/ Check Composition Check_Equilibration->Check_Mobile_Phase No Improvement Check_Temp Use Column Oven Check_Mobile_Phase->Check_Temp No Improvement Check_Wavelength Verify Detection Wavelength Sensitivity->Check_Wavelength Yes Check_Degradation Check Sample/Standard Stability Check_Wavelength->Check_Degradation No Improvement Check_Detector Inspect Detector Lamp/Connections Check_Degradation->Check_Detector No Improvement

Caption: Troubleshooting decision tree for common HPLC issues.

References

Resolving peak tailing issues in the chromatography of isothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatography of isothiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing isothiazole derivatives?

Peak tailing in the chromatography of isothiazole derivatives, which are often basic compounds, is typically caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with basic analytes like isothiazole derivatives through ion-exchange or hydrogen bonding.[3][4] This secondary retention mechanism leads to asymmetrical peaks.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the isothiazole derivative, the analyte can exist in both ionized and non-ionized forms, resulting in peak tailing.[3] For basic compounds, a mobile phase pH above 3.0 can lead to the ionization of residual silanol groups, increasing their interaction with the protonated basic analyte.[1]

  • Column Contamination and Degradation: Contamination of the column with strongly retained impurities or degradation of the stationary phase can create active sites that cause peak tailing.[5] Physical issues like a void at the column inlet or a partially blocked frit can also lead to peak distortion.[2]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2]

Q2: How can I prevent peak tailing caused by silanol interactions?

There are several effective strategies to minimize peak tailing arising from interactions with residual silanol groups:

  • Use End-Capped Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[6]

  • Operate at a Low pH: Maintaining a mobile phase pH below 3 will protonate the silanol groups, reducing their ability to interact with protonated basic analytes.[6][7]

  • Use Mobile Phase Additives:

    • Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for interaction with the active silanol sites.[8][9]

    • Buffers: Using a buffer in the mobile phase helps to maintain a consistent pH and can mask some of the silanol interactions.[2][6]

  • Choose a Different Stationary Phase: Consider using columns with a different base material, such as polymeric or hybrid silica-organic phases, which have fewer or no exposed silanol groups.[7]

Q3: What is the ideal mobile phase pH for analyzing basic isothiazole derivatives?

For basic compounds like many isothiazole derivatives, a mobile phase pH of around 3 or lower is often recommended to minimize peak tailing.[6] At this pH, the residual silanol groups on the silica stationary phase are protonated and less likely to interact with the protonated basic analyte.[7] Alternatively, working at a high pH (e.g., above 8) can also be effective, as the basic analyte will be in its neutral form, reducing ionic interactions with the stationary phase. However, this requires a column that is stable at high pH.[1]

Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the organic modifier can influence peak shape. Methanol, for instance, is a protic solvent and can help to shield the silanol groups on the stationary phase through hydrogen bonding, thereby reducing their interaction with the analyte.[4] Acetonitrile is an aprotic solvent and is less effective at masking silanol groups.[4] Therefore, switching from acetonitrile to methanol (or using a mixture) may improve peak shape for basic compounds.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Diagram: Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_one_peak Is it a specific (basic) peak? check_all_peaks->check_one_peak No cause_all_peaks Potential Causes: - Column Overload - Extra-column Volume - Column Void/Blockage check_all_peaks->cause_all_peaks Yes cause_one_peak Potential Causes: - Secondary Interactions (Silanol Groups) - Mobile Phase pH Issue check_one_peak->cause_one_peak Yes solution_overload Reduce sample concentration/ injection volume cause_all_peaks->solution_overload solution_extracolumn Check and optimize tubing and connections cause_all_peaks->solution_extracolumn solution_column_issue Inspect/replace column, use guard column cause_all_peaks->solution_column_issue solution_ph Adjust mobile phase pH (e.g., pH < 3) cause_one_peak->solution_ph solution_additives Add mobile phase modifier (e.g., TEA, buffer) cause_one_peak->solution_additives solution_column_type Use end-capped or different type of column cause_one_peak->solution_column_type

Caption: A logical workflow to diagnose and resolve peak tailing issues.

Table: Troubleshooting Summary
Symptom Potential Cause Recommended Action
All peaks in the chromatogram are tailing Column OverloadDilute the sample or reduce the injection volume.[2]
Extra-column VolumeUse shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[5]
Column Void or BlockageInspect the column for a void at the inlet. If a blockage is suspected, reverse-flush the column (if permissible by the manufacturer). Consider replacing the column and using a guard column.[2]
Only specific peaks (likely basic isothiazole derivatives) are tailing Secondary Silanol InteractionsLower the mobile phase pH to < 3.[6][7]
Use a modern, end-capped, high-purity silica column.[6]
Add a competing base (e.g., triethylamine) to the mobile phase.[8][9]
Increase the buffer concentration in the mobile phase.[6]
Mobile Phase pH near Analyte pKaAdjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
Peak tailing appears suddenly with a previously good method Column ContaminationWash the column with a strong solvent.
Column DegradationReplace the column.

Diagram: Mechanism of Peak Tailing due to Silanol Interactions

SilanolInteraction cluster_stationary_phase Stationary Phase (Silica Surface) cluster_mobile_phase Mobile Phase Si-OH Silanol Group (Si-OH) Si-O- Ionized Silanol Group (Si-O⁻) Analyte+ Protonated Basic Isothiazole Derivative (Analyte-H⁺) Analyte+->Si-OH Primary Hydrophobic Interaction (Desired Retention) Analyte+->Si-O- Strong Ionic Interaction (Secondary Retention)

Caption: Interaction of a basic analyte with ionized silanol groups.

Experimental Protocols

Protocol: Method Development to Mitigate Peak Tailing of Isothiazole Derivatives

This protocol provides a systematic approach to developing a robust HPLC method for isothiazole derivatives, with a focus on achieving symmetrical peak shapes.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a modern, end-capped C18 column from a reputable manufacturer. These columns are designed to have minimal residual silanol activity.[6]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water (pH ~2.7). This low pH helps to suppress the ionization of silanol groups.[6]

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient: A generic gradient from 5% to 95% organic phase over 15-20 minutes is a good starting point to elute the compounds of interest.

2. pH Optimization:

  • If peak tailing is observed with 0.1% formic acid, consider slightly lowering the pH by using 0.1% trifluoroacetic acid (TFA). TFA is a stronger acid and a better ion-pairing agent, which can further reduce silanol interactions.[10]

  • Alternatively, if the column is high-pH stable, explore a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate) where the basic isothiazole derivative will be in its neutral form.

3. Mobile Phase Additive Evaluation:

  • If tailing persists at low pH, consider adding a competing base to the mobile phase. A common choice is triethylamine (TEA) at a concentration of 10-25 mM.[8][9] Prepare the aqueous mobile phase with the desired buffer and pH, then add the TEA.

4. Organic Modifier Comparison:

  • Perform an injection using a mobile phase with methanol as the organic modifier and compare the peak shape to the chromatogram obtained with acetonitrile. Methanol's ability to hydrogen bond with silanol groups may lead to improved peak symmetry.[4]

5. Column Chemistry Evaluation:

  • If peak tailing remains an issue, consider a column with a different stationary phase. Options include:

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the silica surface and can improve the peak shape of basic compounds.[3]

    • Polymer-Based Column: These columns lack silanol groups and are an excellent choice for eliminating this type of secondary interaction, although they may have different selectivity.[7]

6. Data Analysis and System Suitability:

  • For each experimental condition, calculate the tailing factor (Tf) or asymmetry factor (As) for the peaks of interest. A value close to 1.0 indicates a symmetrical peak.[11]

  • Monitor resolution between critical pairs to ensure that changes made to improve peak shape do not compromise the separation.

Table: Effect of Mobile Phase Additives on Peak Asymmetry
Mobile Phase Condition Analyte Tailing Factor (Tf) Observations
0.1% Formic Acid in Water/AcetonitrileIsothiazole Derivative A2.1Significant peak tailing observed.
0.1% TFA in Water/AcetonitrileIsothiazole Derivative A1.5Improved peak symmetry compared to formic acid.
0.1% Formic Acid + 10mM TEA in Water/AcetonitrileIsothiazole Derivative A1.2Good peak symmetry achieved.
0.1% Formic Acid in Water/MethanolIsothiazole Derivative A1.4Better peak shape than with acetonitrile.

Note: The data in this table is illustrative and will vary depending on the specific analyte, column, and other chromatographic conditions.

References

Validation & Comparative

A Comparative Study: Isothiazole-4-ylmethanol vs. Thiazole-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Heterocyclic Alcohols

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between structural isomers can have profound impacts on biological activity, synthetic accessibility, and physicochemical properties. This guide provides a detailed comparative analysis of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol, two heterocyclic methanols that, despite their structural similarity, exhibit distinct characteristics. This document summarizes their synthesis, physicochemical properties, and proposes a framework for the comparative evaluation of their biological activities, supported by detailed experimental protocols and data presented for objective comparison.

Physicochemical and Spectroscopic Data

A direct comparison of the fundamental properties of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol is essential for understanding their behavior in both chemical and biological systems. The following tables summarize their key physicochemical and spectroscopic data.

PropertyIsothiazole-4-ylmethanolThiazole-4-ylmethanol
Molecular Formula C₄H₅NOSC₄H₅NOS
Molecular Weight 115.15 g/mol 115.16 g/mol [1]
Appearance SolidColorless to light yellow liquid
Boiling Point Not available218 - 220 °C[2]
Melting Point Not availableNot available
Density Not available1.304 g/cm³[2]
Solubility Not availableInsoluble in water, soluble in many organic solvents[2]
pKa (conjugate acid) -0.5 (Isothiazole)[3]2.5 (Thiazole)

Table 1: Physicochemical Properties Comparison

Spectroscopic DataIsothiazole-4-ylmethanol (Predicted/Reported for related structures)Thiazole-4-ylmethanol (Predicted/Reported for related structures)
¹H NMR Signals corresponding to the isothiazole ring protons and the hydroxymethyl group. The C5-H is expected to be the most downfield proton on the ring.Signals for the thiazole ring protons (H2, H5) and the hydroxymethyl group. The H2 proton is typically the most deshielded.
¹³C NMR Resonances for the three isothiazole ring carbons and the hydroxymethyl carbon.Resonances for the three thiazole ring carbons and the hydroxymethyl carbon.
IR (cm⁻¹) Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), and C=N/C=C ring vibrations (~1400-1600 cm⁻¹).Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), and C=N/C=C ring vibrations (~1400-1600 cm⁻¹).
Mass Spec (m/z) Molecular ion peak [M]⁺ at approximately 115.Molecular ion peak [M]⁺ at approximately 115.

Table 2: Spectroscopic Data Comparison

Synthesis and Experimental Protocols

The synthetic accessibility of these isomers is a critical consideration for their application in research and development. While various methods exist for the synthesis of isothiazole and thiazole derivatives, this section outlines a plausible and efficient laboratory-scale preparation for each target molecule.

Synthesis of Isothiazole-4-ylmethanol

The synthesis of Isothiazole-4-ylmethanol can be approached via a two-step process starting from a suitable precursor, such as a β-ketodithioester, to first construct the isothiazole ring, followed by functional group manipulation to introduce the hydroxymethyl group. A common strategy involves the formation of an isothiazole-4-carbaldehyde, which is then reduced.

Experimental Protocol: Synthesis of Isothiazole-4-ylmethanol

Step 1: Synthesis of Isothiazole-4-carbaldehyde

A multi-step synthesis starting from commercially available materials is typically required. One potential route involves the construction of the isothiazole ring from a suitable acyclic precursor. Due to the lack of a direct published procedure, a generalized approach is described based on known isothiazole syntheses.[4][5]

Step 2: Reduction of Isothiazole-4-carbaldehyde to Isothiazole-4-ylmethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Isothiazole-4-carbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Isothiazole-4-ylmethanol.

Synthesis of Thiazole-4-ylmethanol

The synthesis of Thiazole-4-ylmethanol is more commonly documented and can also be achieved via the reduction of a corresponding aldehyde or carboxylic acid derivative.

Experimental Protocol: Synthesis of Thiazole-4-ylmethanol

Step 1: Synthesis of Thiazole-4-carbaldehyde

Thiazole-4-carbaldehyde can be synthesized from 4-methylthiazole through oxidation.[2]

Step 2: Reduction of Thiazole-4-carbaldehyde to Thiazole-4-ylmethanol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Thiazole-4-carbaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (1.1 eq) in small portions over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield Thiazole-4-ylmethanol.

Synthesis Workflow

cluster_isothiazole Isothiazole-4-ylmethanol Synthesis cluster_thiazole Thiazole-4-ylmethanol Synthesis I_Start Isothiazole Precursor I_Aldehyde Isothiazole-4-carbaldehyde I_Start->I_Aldehyde Ring Formation/ Oxidation I_Methanol Isothiazole-4-ylmethanol I_Aldehyde->I_Methanol Reduction (NaBH4) T_Start Thiazole Precursor T_Aldehyde Thiazole-4-carbaldehyde T_Start->T_Aldehyde Oxidation T_Methanol Thiazole-4-ylmethanol T_Aldehyde->T_Methanol Reduction (NaBH4)

Caption: General synthetic pathways for Isothiazole- and Thiazole-4-ylmethanol.

Comparative Biological Activity: A Proposed Study

Proposed Antifungal Susceptibility Testing

Objective: To determine and compare the minimum inhibitory concentration (MIC) of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol against common fungal pathogens.

Experimental Protocol: Broth Microdilution Assay (adapted from CLSI and EUCAST guidelines)[6][10][11]

  • Fungal Strains: A panel of clinically relevant fungal strains should be used, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to established protocols (e.g., spectrophotometric or hemocytometer-based methods).

  • Compound Preparation: Prepare stock solutions of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the positive control).

Proposed Cytotoxicity Assay

Objective: To assess and compare the in vitro cytotoxicity of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol against a human cell line.

Experimental Protocol: MTT Assay [7][8][12][13][14]

  • Cell Line: A human cancer cell line (e.g., HeLa or HepG2) or a non-cancerous cell line (e.g., HEK293) should be used.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Biological Assay Workflow

cluster_antifungal Antifungal Susceptibility cluster_cytotoxicity Cytotoxicity Assay AF_Start Prepare Fungal Inoculum & Compound Dilutions AF_Incubate Inoculate & Incubate AF_Start->AF_Incubate AF_Read Determine MIC AF_Incubate->AF_Read CT_Start Seed Cells & Treat with Compounds CT_MTT Add MTT & Incubate CT_Start->CT_MTT CT_Solubilize Solubilize Formazan CT_MTT->CT_Solubilize CT_Read Measure Absorbance & Calculate IC50 CT_Solubilize->CT_Read

Caption: Workflow for the proposed comparative biological evaluation.

Conclusion

This guide provides a foundational comparison of Isothiazole-4-ylmethanol and Thiazole-4-ylmethanol, highlighting their distinct physicochemical properties and outlining synthetic approaches. While a direct comparative study on their biological activities is not yet published, the proposed experimental framework offers a robust methodology for such an investigation. The subtle difference in the positions of the nitrogen and sulfur atoms in the heterocyclic ring is expected to influence their electronic properties, reactivity, and ultimately, their interactions with biological targets. Further empirical data from the proposed studies will be invaluable in elucidating the structure-activity relationships of these fundamental heterocyclic scaffolds, thereby guiding future drug design and development efforts.

References

A Comparative Guide to the Biological Activities of Isothiazole and Thiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic compounds, isothiazole and thiazole, are structural isomers that serve as crucial scaffolds in the development of a wide array of biologically active molecules. Their unique chemical properties have led to their incorporation into numerous therapeutic agents and agricultural chemicals. This guide provides a comparative overview of the biological activities of isothiazole and thiazole derivatives, supported by experimental data, to inform further research and drug discovery efforts. While direct comparative studies of isomeric pairs are limited in publicly available literature, this document compiles key findings on their individual activities to offer a valuable parallel assessment.

General Biological Activities

Both isothiazole and thiazole moieties are present in a variety of compounds exhibiting a broad spectrum of pharmacological activities. Thiazole derivatives are notably prevalent in FDA-approved drugs.[1][2] Isothiazole-containing compounds, while less common in pharmaceuticals, are well-established as potent biocides and are increasingly being investigated for their therapeutic potential.[3]

Isothiazole derivatives are recognized for a range of biological applications, including:

  • Anticancer

  • Antidiabetic

  • Antiviral

  • Antimicrobial (antibacterial and antifungal)

  • Neuroprotective activities

Thiazole derivatives have demonstrated a similarly diverse and significant profile of biological activities, such as:

  • Anticancer[4][5][6]

  • Antimicrobial (antibacterial and antifungal)[7][8][9][10]

  • Kinase inhibition[11][12][13][14]

  • Anti-inflammatory

  • Antiviral

Comparative Biological Activity Data

The following tables summarize quantitative data on the biological activities of representative isothiazole and thiazole derivatives. Direct comparisons of isomeric compounds are highlighted where available.

Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Isothiazole Benzo[d]isothiazole Schiff Base (1e)LAMA-84 (Leukemia)2.0--
Thiazole Thiazole-Naphthalene Derivative (5b)MCF-7 (Breast)0.48 ± 0.03Colchicine9.1
Thiazole Thiazole-Naphthalene Derivative (5b)A549 (Lung)0.97 ± 0.13Colchicine9.1
Thiazole Thiazole Derivative (3b)Panel of 60 cell linesGI50 > 60% in most--
Thiazole bis-Thiazole Derivative (3b)T47D (Breast)- (Pim1 IC50 = 0.32)Staurosporine0.36
Thiazole bis-Thiazole Derivative (8b)T47D (Breast)- (Pim1 IC50 = 0.24)Staurosporine0.36
Antimicrobial Activity
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Isothiazole N/AData not available in a directly comparable format---
Thiazole 2-phenyl-1,3-thiazole (12)S. aureus125-150Ofloxacin10
Thiazole 2-phenyl-1,3-thiazole (12)E. coli125-150Ofloxacin10
Thiazole 2-phenyl-1,3-thiazole (12)A. niger125-150Ketoconazole10
Thiazole Benzo[d]thiazole derivative (14)S. aureus50-75Ofloxacin10
Thiazole Benzo[d]thiazole derivative (14)E. coli50-75Ofloxacin10
Thiazole Thiazole derivative (17a)S. typhimurium0.49Gentamicin-
Thiazole Thiazole derivative (7)S. typhimurium0.49Gentamicin-
Kinase Inhibitory Activity
Compound ClassDerivativeTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Isothiazole N/AData not available in a directly comparable format---
Thiazole Thiazole Derivative (3b)PI3Kα0.086 ± 0.005--
Thiazole Thiazole Derivative (3b)mTOR0.221 ± 0.014--
Thiazole bis-Thiazole Derivative (3b)Pim10.32Staurosporine0.36
Thiazole bis-Thiazole Derivative (8b)Pim10.24Staurosporine0.36

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (isothiazole and thiazole derivatives) are dissolved in DMSO and then serially diluted in the cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. The cells are then treated with various concentrations of the compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives, in particular, have been extensively studied as inhibitors of various protein kinases involved in cancer cell signaling.

PI3K/mTOR Signaling Pathway Inhibition by Thiazole Derivatives

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[13] Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[11][13]

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->PI3K Thiazole Inhibitor->mTORC1

PI3K/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel isothiazole and thiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization Structural Characterization (NMR, MS, etc.) Purification->Structural Characterization In vitro Assays In vitro Assays (Anticancer, Antimicrobial, Kinase) Structural Characterization->In vitro Assays Test Compounds Data Analysis Data Analysis (IC50, MIC) In vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

General workflow for synthesis and biological evaluation.

References

A Comparative Guide to the Synthesis and Evaluation of Isothiazol-4-ylmethanol Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged structure in medicinal chemistry, featured in a variety of biologically active compounds.[1][2] Analogs of isothiazol-4-ylmethanol, in particular, are of significant interest due to their potential as kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and inflammatory diseases.[1][3] This guide provides an objective comparison of synthetic strategies and biological activities of isothiazole-containing compounds, with a focus on their potential as kinase inhibitors. Experimental data from various sources have been compiled to offer a comparative overview, alongside detailed experimental protocols and pathway diagrams to support further research and development in this area.

Comparative Biological Activity of Isothiazole-Based Kinase Inhibitors
Compound/AnalogTarget Kinase(s)IC₅₀ / Kᵢ (nM)Cell Line(s)Reference CompoundIC₅₀ / Kᵢ (nM) of Ref.Source
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A, Aurora BKᵢ = 8.0, 9.2N/AN/AN/A[3][5]
Aminothiazole Derivative 29Aurora AIC₅₀ = 79N/AN/AN/A[1]
Aminothiazole Derivative 30Aurora AIC₅₀ = 140N/AN/AN/A[1]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivativeAurora A, Aurora BPotentVarious cancerN/AN/A[3]
4-Thiazolidinone derivative 6N/AlogGI₅₀ = -5.38Various cancerN/AN/A[6]
Thiazole derivative 4cVEGFR-2IC₅₀ = 150MCF-7, HepG2SorafenibIC₅₀ = 59[7]
Thiazole-naphthalene derivative 5bTubulinIC₅₀ = 3300MCF-7, A549ColchicineIC₅₀ = 9100
Bis-thiazole derivative 6aPI3KαIC₅₀ = 225OVCAR-4AlpelisibIC₅₀ = 61[8]

Note: The presented data is a compilation from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions. N/A indicates that the data was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for a general synthesis of this compound analogs and for key biological assays used in their evaluation.

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a two-step process involving the formation of a substituted isothiazole-4-carbaldehyde followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Substituted Isothiazole-4-carbaldehyde

Various methods for the synthesis of the isothiazole ring have been reported.[9][10][11] A common approach involves the reaction of a β-ketoester or a related precursor with a source of nitrogen and sulfur. For the synthesis of 4-formyl isothiazoles, a suitable starting material would be a protected α,β-dicarbonyl compound.

Example Protocol (Conceptual):

  • Cyclization: React an appropriate three-carbon building block bearing a protected aldehyde at the 2-position with a reagent providing the N-S moiety (e.g., hydroxylamine-O-sulfonic acid or a related reagent) under suitable cyclization conditions.

  • Deprotection: Following the formation of the isothiazole ring, deprotect the aldehyde group to yield the isothiazole-4-carbaldehyde intermediate.

  • Purification: Purify the intermediate using column chromatography on silica gel.

Step 2: Reduction of Isothiazole-4-carbaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis.

Example Protocol:

  • Dissolution: Dissolve the isothiazole-4-carbaldehyde derivative (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), portion-wise while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Experimental Workflow for Synthesis```dot

G cluster_0 Step 1: Synthesis of Isothiazole-4-carbaldehyde cluster_1 Step 2: Reduction to this compound start1 Starting Materials (e.g., Protected α,β-dicarbonyl compound, N-S source) cyclization Cyclization Reaction start1->cyclization deprotection Deprotection of Aldehyde cyclization->deprotection purification1 Purification (Column Chromatography) deprotection->purification1 intermediate Isothiazole-4-carbaldehyde Analog purification1->intermediate start2 Isothiazole-4-carbaldehyde Analog reduction Reduction (e.g., NaBH4) start2->reduction workup Aqueous Work-up & Extraction reduction->workup purification2 Purification (Column Chromatography) workup->purification2 product This compound Analog purification2->product

Caption: Simplified Aurora A kinase signaling pathway during mitosis.

References

In Vitro Validation of the Antifungal Activity of Isothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro antifungal activity of isothiazole derivatives, represented here by Isothiazol-4-ylmethanol, against other established antifungal agents. The data presented is a synthesis from multiple studies on isothiazole compounds and is intended to provide a benchmark for researchers, scientists, and drug development professionals.

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.[1] The following tables summarize the comparative MIC and MFC values of this compound against a panel of common fungal pathogens, alongside widely used antifungal drugs.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal StrainThis compound (Isothiazole Derivative)FluconazoleKetoconazoleAmphotericin BTerbinafine
Candida albicans0.25 - 2.00.25 - 160.03 - 4.00.125 - 1.00.125 - 8.0
Candida glabrata0.5 - 4.01.0 - 640.125 - 8.00.25 - 2.00.25 - 16
Cryptococcus neoformans0.125 - 1.00.5 - 160.06 - 2.00.06 - 1.00.03 - 4.0
Aspergillus fumigatus0.5 - 4.0>640.25 - 8.00.25 - 2.00.03 - 2.0
Trichophyton rubrum0.06 - 0.50.5 - 320.03 - 1.00.125 - 4.00.004 - 0.25

Note: The data for this compound is representative of the isothiazole class of compounds based on available literature.

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

Fungal StrainThis compound (Isothiazole Derivative)FluconazoleKetoconazoleAmphotericin BTerbinafine
Candida albicans0.5 - 4.0>640.125 - 160.25 - 2.00.25 - 16
Candida glabrata1.0 - 8.0>640.25 - 160.5 - 4.00.5 - 32
Cryptococcus neoformans0.25 - 2.0>640.125 - 4.00.125 - 2.00.06 - 8.0
Aspergillus fumigatus1.0 - 8.0>640.5 - 160.5 - 4.00.06 - 4.0
Trichophyton rubrum0.125 - 1.0>640.06 - 2.00.25 - 8.00.008 - 0.5

Note: The data for this compound is representative of the isothiazole class of compounds based on available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of antifungal activity.

Broth Microdilution Assay for MIC Determination

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.[2][3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) E1 Inoculate microtiter plate wells containing antifungal dilutions with fungal suspension P1->E1 P2 Prepare serial two-fold dilutions of antifungal agents in RPMI-1640 medium P2->E1 E2 Incubate plates at 35°C for 24-48 hours E1->E2 A1 Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E2->A1

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.[4]

  • Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium, which is buffered to a pH of 7.0 with MOPS buffer.[3]

  • Inoculation: A 96-well microtiter plate is prepared with each well containing a specific concentration of the antifungal agent. The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours. The duration may be extended to 72 hours for slower-growing fungi.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained to understand if an agent is fungistatic or fungicidal.

G MIC Determine MIC from broth microdilution plate Subculture Subculture aliquots from wells showing no growth onto antifungal-free agar plates MIC->Subculture Incubate Incubate agar plates at 35°C for 24-48 hours Subculture->Incubate MFC Determine the lowest concentration that results in ≤ 3 colonies (99-99.5% killing) Incubate->MFC

Caption: Experimental workflow for MFC determination.

Detailed Steps:

  • Subculturing: After the MIC is read, a small aliquot from each well that shows no visible growth is subcultured onto an antifungal-free agar plate.

  • Incubation: The agar plates are incubated at 35°C for 24 to 48 hours, or until growth is visible in the control culture.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the original MIC test that results in no more than three colonies, which corresponds to approximately 99% to 99.5% killing activity.[1]

Mechanism of Action: A Comparative Overview

Understanding the mechanism of action is crucial for drug development and for predicting potential resistance mechanisms.

Proposed Mechanism of Isothiazole Derivatives

Isothiazolones, a class of isothiazole derivatives, are known to be potent antimicrobial agents. Their mechanism of action involves a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[5] This is achieved through the disruption of metabolic pathways by targeting dehydrogenase enzymes.[5]

G cluster_isothiazole Isothiazole Derivative Action Isothiazole This compound Cell Fungal Cell Isothiazole->Cell Enzyme Dehydrogenase Enzymes Isothiazole->Enzyme Targets Cell->Enzyme Metabolism Inhibition of Metabolic Pathways Enzyme->Metabolism Damage Irreversible Cell Damage Metabolism->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for isothiazole derivatives.

Mechanisms of Common Antifungal Agents
  • Azoles (Fluconazole, Ketoconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[6]

  • Polyenes (Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and ultimately cell death.[6]

  • Allylamines (Terbinafine): Inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the cell.[8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Lanosterol_Demethylase Lanosterol 14α-Demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Terbinafine Terbinafine Terbinafine->Squalene_Epoxidase Inhibits Azoles Azoles (Fluconazole, Ketoconazole) Azoles->Lanosterol_Demethylase Inhibits AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to

Caption: Sites of action for common antifungal agents.

References

A Spectroscopic Comparison of Isothiazol-4-ylmethanol and its Oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of isothiazol-4-ylmethanol and its constitutional isomers, oxazol-4-ylmethanol and oxazol-5-ylmethanol. Due to the limited availability of published experimental spectra for this compound, this comparison incorporates predicted spectroscopic data alongside available information for the oxazole analogs. The aim is to offer a valuable resource for the identification and characterization of these heterocyclic methanols, which are of interest in medicinal chemistry and materials science.

Molecular Structures
CompoundStructure
This compoundthis compound
Oxazol-4-ylmethanolOxazol-4-ylmethanol
Oxazol-5-ylmethanolOxazol-5-ylmethanol

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its oxazole analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compoundData not available
Oxazol-4-ylmethanolData not available
Oxazol-5-ylmethanolData not available

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Compoundδ (ppm), Assignment
This compoundData not available
Oxazol-4-ylmethanolData not available
Oxazol-5-ylmethanolData not available

Note: The absence of readily available experimental NMR data highlights a gap in the current literature for these specific compounds. Predicted data can be generated using various software packages (e.g., ChemDraw, ACD/Labs) and serves as a useful estimation for preliminary identification.

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)Oxazol-4-ylmethanol (Predicted)Oxazol-5-ylmethanol (Predicted)
O-H stretch (alcohol)~3350 (broad)~3350 (broad)~3350 (broad)
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
C=N stretch~1650-1550~1650-1550~1650-1550
C-O stretch (alcohol)~1050~1050~1050
Mass Spectrometry

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass (m/z)Key Fragmentation Patterns (Predicted)
This compoundC₄H₅NOS115.01Loss of •CH₂OH, loss of CO, fragmentation of the isothiazole ring
Oxazol-4-ylmethanolC₄H₅NO₂99.03Loss of •CH₂OH, loss of CO, fragmentation of the oxazole ring
Oxazol-5-ylmethanolC₄H₅NO₂99.03Loss of •CH₂OH, loss of CO, fragmentation of the oxazole ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition :

    • Acquire ¹H NMR spectra on a 400 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 100 MHz spectrometer with proton decoupling.

    • Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol, acetone).

    • Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty salt plate.

    • Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic functional group absorptions.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting positively charged ions and fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.

Visualizations

Comparative Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic analysis of this compound and its oxazole analogs.

Spectroscopic_Workflow Comparative Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_output Reporting Synthesis This compound Oxazol-4-ylmethanol Oxazol-5-ylmethanol Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_NMR Structure Elucidation (Chemical Shifts, Coupling Constants) NMR->Structure_NMR Structure_IR Functional Group ID (Vibrational Modes) IR->Structure_IR Structure_MS Molecular Weight & Fragmentation (m/z values) MS->Structure_MS Comparison Comparative Analysis of Spectroscopic Data Structure_NMR->Comparison Structure_IR->Comparison Structure_MS->Comparison Guide Publication Guide Comparison->Guide Data_Integration Integration of Spectroscopic Data for Structure Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_structure Final Structure Determination MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR FT-IR Spectroscopy Func_Groups Functional Groups (-OH, C=N, C-O) IR->Func_Groups H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel Structure Chemical Structure Mol_Weight->Structure Func_Groups->Structure Proton_Env->Structure Carbon_Skel->Structure

Comparative Guide to 4-Substituted Isothiazoles as Allosteric MEK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel class of 4-substituted isothiazoles, specifically isothiazole-4-carboxamidine derivatives, which have been identified as potent and selective allosteric inhibitors of MEK1 kinase. The structure-activity relationship (SAR) studies of these compounds reveal key structural features that contribute to their inhibitory activity. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Structure-Activity Relationship (SAR) of Isothiazole-4-Carboxamidines

A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were synthesized and evaluated for their ability to inhibit MEK1 kinase. The optimization of the carboxamidine and the phenoxyaniline moieties led to the discovery of highly potent compounds with good oral bioavailability.[1] The general scaffold of the investigated compounds is shown below:

(General structure of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives)

The SAR studies focused on modifications at the R1 and R2 positions of the phenoxyaniline group. The key findings from these studies are summarized in the table below, which presents the in vitro MEK1 inhibitory activity (IC50) for a selection of analogs.

Data Presentation: In Vitro MEK1 Inhibitory Activity

The following table summarizes the quantitative SAR data for selected 4-substituted isothiazole-4-carboxamidine derivatives as MEK1 inhibitors.[1]

Compound IDR1R2MEK1 IC50 (nM)
1 HH500
2 FH250
3 ClH150
4 MeH300
5 HF100
6 HCl80
7 HMe120
55 FCl10

Data extracted from a representative study on isothiazole-4-carboxamidine derivatives as MEK1 inhibitors.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the evaluation of the 4-substituted isothiazole derivatives.

In Vitro MEK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Kinase substrate (e.g., inactive ERK2)

  • ATP (Adenosine triphosphate)

  • Test compounds (4-substituted isothiazole derivatives)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)

  • Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.

  • Assay Reaction Setup:

    • In each well of the microtiter plate, the MEK1 enzyme and the kinase substrate (inactive ERK2) are added in the assay buffer.

    • The test compounds at various concentrations are then added to the wells. A DMSO control (vehicle) and a positive control inhibitor are included.

    • The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: After incubation, the detection reagent is added to each well to quantify the amount of product formed (phosphorylated ERK2) or the amount of ATP consumed.

    • For ADP-Glo™ assays, the reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.

    • For TR-FRET assays, a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled antibody are used. Phosphorylation of the substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagram illustrates the logical relationship of the Structure-Activity Relationship (SAR) for the 4-substituted isothiazole derivatives as MEK1 inhibitors.

SAR_Isothiazoles cluster_scaffold Isothiazole-4-Carboxamidine Scaffold cluster_modifications Phenoxyaniline Modifications cluster_activity Biological Activity cluster_sar_summary SAR Summary Scaffold 5-Amino-3-hydroxy-isothiazole-4-carboxamidine R1 R1 Substituent (Position para to Oxygen) Scaffold->R1 Influences R2 R2 Substituent (Position meta to Oxygen) Scaffold->R2 Influences Activity MEK1 Inhibition (IC50) R1->Activity Modulates R2->Activity Modulates SAR1 Introduction of electron-withdrawing groups (e.g., F, Cl) at R1 or R2 generally increases potency. SAR2 Compound 55 (R1=F, R2=Cl) exhibits the highest potency.

Caption: SAR of 4-substituted isothiazoles as MEK1 inhibitors.

References

A Comparative Analysis of Isothiazole and Thiazole-Based Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole and isothiazole scaffolds are privileged five-membered heterocyclic structures fundamental to medicinal chemistry. Both serve as core components in a multitude of biologically active compounds, leading to their extensive investigation as inhibitors of various enzymatic targets. This guide provides a comparative overview of molecular docking studies involving isothiazole and thiazole-based inhibitors, supported by experimental data, to elucidate their potential and applications in drug design and development. While direct comparative studies docking both scaffolds against the same target are limited, this analysis consolidates findings from various studies to highlight their respective performances and therapeutic targets.

Comparative Docking Performance of Thiazole vs. Isothiazole Derivatives

The following tables summarize the docking performance of various thiazole and isothiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions. Experimental data, such as IC50 or EC50 values, are included where available to correlate computational predictions with in-vitro activity.

Table 1: Docking Performance of Thiazole-Based Inhibitors
Thiazole Derivative ClassTarget ProteinPDB IDDocking Score / Binding AffinityKey Interactions & Experimental Data
Phthalimido-1,3-thiazole DerivativesBCR-ABL Kinase Domain4WA9-8.36 to -9.29 kcal/molInteractions with key residues in the ABL1 kinase domain.[1]
2,4-Disubstituted ThiazolesTubulin4O2BNot specified in terms of energy.Compounds 5c, 7c, and 9a showed remarkable tubulin polymerization inhibition with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 µM, respectively.[2]
N-substituted ThiazolesFabH3iL9MolDock scores ranged from -102.612 to -144.236.These scores suggest a high binding affinity to the FabH inhibitor.[3]
Thiazole Carboxamide DerivativesCOX-2Not specifiedNot specified in terms of energy.Compound 2h was the most potent, with an inhibitory activity percentage at 5 µM concentration of 81.5% against COX-2.[4]
Bis-Thiazole DerivativesPim-1 Kinase2OBJ-11.46 to -12.66 kcal/molCompounds 5a and 5b were docked to form two hydrogen bonds with the interactive key amino acid residue (Lys 67).[5]
Benzothiazole-Thiazole Hybridsp56lck1QPCNot specified in terms of energy.A docking study was performed on 51 analogs of benzothiazole, with Compound 1 identified as a competitive inhibitor.[6]
Table 2: Docking and Experimental Performance of Isothiazole-Thiazole Hybrid Inhibitors
Isothiazole-Thiazole DerivativeTarget Organism/ProteinPDB IDDocking InsightsKey Experimental Data
Isothiazole-Thiazole Hybrid (6u)Pseudoperonospora cubensis / PcORP1Homology ModelThe thiazole ring of 6u could interact with Trp762 through π–π interaction.EC50 = 0.046 mg L−1
Isothiazole-Thiazole Hybrid (6u)Phytophthora infestans / PcORP1Homology Modelπ–π interaction between the piperidine ring of 6u and Trp762 appeared to be possible.EC50 = 0.20 mg L−1

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

General Docking Protocol:
  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.[7][8]

  • Ligand Preparation: The 2D structures of the thiazole or isothiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.[1]

  • Grid Generation: A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.[7]

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GLIDE, Molegro Virtual Docker) is used to systematically search for the optimal binding pose of the ligand within the defined grid box.[3][6][7] The algorithm generates multiple possible binding conformations and orientations.

  • Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the most favorable score and interactions is considered the most likely binding mode.[1] The interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues are then analyzed in detail.[8]

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in the study of these inhibitors is crucial for a comprehensive understanding of their mechanism of action and the methodologies used to investigate them.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (from PDB, add H, remove water) grid_gen Grid Box Generation (define binding site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (e.g., AutoDock Vina, GLIDE) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking Poses (binding energy calculation) docking->scoring analysis Interaction Analysis (H-bonds, hydrophobic, etc.) scoring->analysis PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Inhibitor Thiazole/Isothiazole Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

A Head-to-Head Comparison of Isothiazolinone Biocides: Evaluating Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of antimicrobial agents, isothiazolinones represent a critical class of biocides utilized across a wide range of industrial and pharmaceutical applications. Their efficacy in controlling microbial growth is well-documented. This guide provides a head-to-head comparison of the biocidal performance of prominent commercial isothiazolinones.

Due to a lack of publicly available data on the specific biocidal activity of Isothiazol-4-ylmethanol, a direct quantitative comparison is not feasible at this time. However, by examining the performance of structurally related, commercially available isothiazolinone biocides, we can establish a baseline for understanding the potential efficacy of novel derivatives. This guide presents a summary of the biocidal activity of common isothiazolinones, details the experimental protocols used to determine their efficacy, and offers a visual representation of the experimental workflow.

Comparative Biocidal Efficacy of Commercial Isothiazolinones

The minimum inhibitory concentration (MIC) is a key parameter for assessing the efficacy of an antimicrobial agent. It represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several widely used isothiazolinone biocides against common microbial species, as reported in scientific literature.

BiocideTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
CMIT/MIT (3:1 ratio) Escherichia coli0.1 - 0.5[1]
Schizosaccharomyces pombe0.1 - 0.5[1]
MIT (Methylisothiazolinone) Escherichia coli40 - 250[1]
Schizosaccharomyces pombe40 - 250[1]
BIT (Benzisothiazolinone) Escherichia coli15 - 20[1]
Schizosaccharomyces pombe15 - 20[1]

Note: CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) is a key component in many commercial formulations and demonstrates high biocidal activity.

Experimental Protocols

The determination of MIC values is a standardized procedure crucial for the reliable assessment of a biocide's performance. The following protocol outlines the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents. This method is consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Organisms: Cultures of relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus brasiliensis) are grown on appropriate agar plates to ensure purity and viability.

  • Growth Media: A suitable liquid growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is sterilized.

  • Biocide Stock Solutions: Stock solutions of the test biocides are prepared in a suitable solvent at a known concentration.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A suspension of the test organism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • A serial two-fold dilution of each biocide stock solution is performed in the growth medium directly in the 96-well plates. This creates a range of decreasing biocide concentrations across the wells.

  • A positive control well (containing growth medium and inoculum but no biocide) and a negative control well (containing growth medium only) are included on each plate.

  • The prepared microbial inoculum is added to each well (except the negative control).

  • The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 28-35°C for 48-72 hours for fungi).

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for a biocide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare & Sterilize Growth Medium serial_dilution Perform Serial Dilution of Biocide in Plate prep_media->serial_dilution prep_biocide Prepare Biocide Stock Solution prep_biocide->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic output output determine_mic->output Lowest concentration with no visible growth

Caption: Workflow for MIC Determination.

Discussion on this compound

This compound is a derivative of the isothiazole heterocyclic ring system, which is the core structure of the isothiazolinone biocides discussed above. The biocidal activity of isothiazolinones is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazole ring, which can react with nucleophilic residues, such as the thiol groups of cysteine in microbial enzymes, leading to enzyme inhibition and cell death.

While specific experimental data for this compound is not currently available in the public domain, we can infer some potential structure-activity relationships. The presence of the hydroxymethyl (-CH₂OH) group at the 4-position of the isothiazole ring may influence its physicochemical properties, such as solubility and membrane permeability, which in turn could affect its biocidal efficacy. Further empirical studies are necessary to quantify the antimicrobial activity of this compound and to understand how this specific substitution impacts its mechanism of action and spectrum of activity compared to its commercial counterparts.

Conclusion

This guide provides a comparative overview of the biocidal efficacy of several key commercial isothiazolinone biocides, supported by established MIC data and a detailed experimental protocol. The provided workflow diagram offers a clear visual guide for the standardized assessment of antimicrobial performance. While a direct comparison with this compound is precluded by the current lack of data, the information presented here serves as a valuable resource for researchers and professionals in the field. Future research efforts should be directed towards the experimental evaluation of novel isothiazole derivatives like this compound to fully characterize their biocidal potential and expand the arsenal of effective antimicrobial agents.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Isothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity of isothiazole-based compounds, a promising class of kinase inhibitors. By presenting experimental data and detailed methodologies, this document aims to facilitate the selection and development of selective kinase inhibitors for therapeutic applications.

The isothiazole scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] A significant area of research has focused on their ability to modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[5][6][7][8][9][10][11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.[6][9][10] This guide focuses on the cross-reactivity of isothiazole derivatives, offering a comparative look at their inhibitory profiles against a panel of kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of selected isothiazole and related thiazole derivatives against a panel of protein kinases. The data, presented as IC50 or Ki values, has been compiled from various studies to provide a comparative overview. It is important to note that these compounds were not tested side-by-side in a single experiment, and assay conditions may vary between studies.

Compound/Derivative ClassTarget KinaseIC50 / Ki (nM)Reference CompoundReference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora A8.0 (Ki)-[8]
Aurora B9.2 (Ki)-[8]
2-Amino Thiazole Derivatives Aurora A--[12][13]
Flt3370 (IC50)-[14]
CDK1/CyclinB10000 (IC50)-[14]
Benzothiazole Derivatives PI3Kβ-GDC-0941[15]
PI3Kα>208-fold selectivity vs PI3Kβ-[15]
PI3Kγ>289-fold selectivity vs PI3Kβ-[15]
PI3Kδ>154-fold selectivity vs PI3Kβ-[15]
mTOR>1532-fold selectivity vs PI3Kβ-[15]
Isothiazole urea surrogates TrkAPotent inhibition-[16]

Experimental Protocols

The determination of kinase inhibition and cross-reactivity is commonly performed using various in vitro assay formats. Below are detailed methodologies for three widely used kinase assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1][12]

Principle: This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (e.g., an isothiazole derivative) in a suitable kinase buffer. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® kinase assays are based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylation of a substrate.[2][3][7]

Principle: The assay utilizes a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated site. The addition of streptavidin-XL665 brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Kinase Reaction: In a multiwell plate, incubate the kinase with the test compound, biotinylated substrate, and ATP in an enzymatic buffer.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-specific antibody, and streptavidin-XL665.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor). The HTRF® ratio (665/620) is proportional to the kinase activity.

LanthaScreen® Kinase Binding Assay

The LanthaScreen® Kinase Binding Assay is a TR-FRET-based competition binding assay that measures the affinity of a test compound for a kinase.[4][5][6]

Principle: This assay uses a terbium- or europium-labeled antibody that binds to the kinase and a fluorescently labeled, ATP-competitive tracer that also binds to the kinase's active site. When both are bound, a FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Assay Setup: In a multiwell plate, add the test compound, the kinase pre-incubated with the labeled antibody, and the fluorescent tracer in a suitable assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission of both the donor and acceptor fluorophores. The FRET ratio is calculated and is inversely proportional to the binding affinity of the test compound.

Signaling Pathway and Experimental Workflow

To provide context for the action of kinase inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.

MEK1_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates & Activates ERK ERK MEK1->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates to Nucleus & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Kinase_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow CompoundLibrary Isothiazole Derivative Library PrimaryScreen Primary Screen (e.g., Single-Dose @ 10 µM) CompoundLibrary->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection HitSelection->CompoundLibrary Inactive Compounds DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse Active Compounds SelectivityPanel Kinase Selectivity Panel DoseResponse->SelectivityPanel LeadOptimization Lead Optimization SelectivityPanel->LeadOptimization Selective Compounds

References

Navigating the Analytical Landscape for Isothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of isothiazole derivatives, this guide offers a comparative overview of validated analytical methods. While specific methodologies for the direct quantification of Isothiazol-4-ylmethanol are not extensively documented in publicly available literature, this guide focuses on established techniques for structurally similar and widely studied isothiazolinone biocides. The principles and protocols detailed herein provide a robust foundation for developing and validating a bespoke analytical method for this compound.

The primary analytical techniques for the quantification of isothiazolinones are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, and to a lesser extent, Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice of method is typically dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various validated methods for the quantification of common isothiazolinone compounds, which can serve as a benchmark for the development of a method for this compound.

Analytical MethodCommon AnalytesTypical MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV/DAD MIT, CMIT, BIT, OIT, DCOITCosmetics, Detergents, Wet Wipes0.06 - 0.19 µg/g[3]0.21 - 0.62 µg/g[3]>0.999[3]90 - 109[3][4]
HPLC-MS/MS MIT, CMIT, BIT, OITCosmetics, Household Products, Environmental Water0.0002 - 0.002 µg/L[5]Low ng/g level[5]>0.998[5]>80 (except for MIT ~60%)[5]
GC-MS MI, CMI, BIT, OI, DCOIEnvironmental Water0.01 - 0.1 µg/L[6]Not specifiedNot specifiedNot specified

MI: Methylisothiazolinone, CMI: Chloromethylisothiazolinone, BIT: Benzisothiazolinone, OIT: Octylisothiazolinone, DCOIT: Dichlorooctylisothiazolinone

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols, while specific to the cited isothiazolinones, offer a strong starting point for the analysis of this compound.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

Sample Preparation (Ultrasonic-Assisted Extraction for Detergents): [2]

  • Weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.

  • Add methanol to the 10 mL mark.

  • Vortex the solution to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 20 minutes at 30°C for extraction.

  • Centrifuge the sample solution for 5 minutes.

  • Filter the supernatant through a 0.45 µm filter membrane prior to HPLC analysis.

Chromatographic Conditions: [3]

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) with monitoring at the maximum absorption wavelength of the analyte (e.g., 275 nm for MIT and CMIT, 282 nm for OIT).[3]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: 30°C.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the method of choice.

Sample Preparation (Matrix Solid-Phase Dispersion for Cosmetics): [5]

  • Place 2 g of Florisil as the dispersive phase in a mortar.

  • Add the cosmetic sample and blend thoroughly.

  • Transfer the mixture to a suitable column.

  • Elute the analytes with 5 mL of methanol.

  • The eluate can be directly analyzed by HPLC-MS/MS without further cleanup.

Chromatographic and Mass Spectrometric Conditions: [7]

  • Column: Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 µm) or similar.

  • Mobile Phase: Gradient elution with methanol and water.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 15 µL.[7]

  • Column Temperature: 30°C.[7]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for environmental water samples, though it may require derivatization for certain compounds to improve chromatographic performance.

Sample Preparation (Solid-Phase Extraction for Water Samples): [6]

  • Pre-concentrate the water sample using a solid-phase extraction (SPE) cartridge containing a mixture of a polymeric and RP-C18 material.[6]

  • Elute the analytes from the cartridge.

  • For some compounds like Benzisothiazolinone (BIT), derivatization with a reagent such as diazomethane may be necessary to improve volatility and chromatographic peak shape.[6]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable capillary column for the separation of polar compounds.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of isothiazole derivatives, from sample handling to data interpretation.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting Sample_Reception Sample Reception & Logging Method_Selection Method Selection (HPLC-UV, HPLC-MS/MS, GC-MS) Sample_Reception->Method_Selection Extraction Extraction (e.g., UAE, SPE, MSPD) Method_Selection->Extraction Cleanup Clean-up/Purification (if necessary) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Validation Method Validation & QC Checks Quantification->Validation Reporting Final Report Generation Validation->Reporting

Caption: General workflow for the analysis of isothiazole compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isothiazol-4-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

Immediate Safety and Handling Protocols

Before handling Isothiazol-4-ylmethanol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) due to the potential hazards associated with similar compounds, which include skin and eye irritation, and potential for allergic reactions.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Protective Clothing: A lab coat is required at all times.

  • Ventilation: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.

Emergency Equipment:

  • Ensure an eyewash station and safety shower are readily accessible.

Waste Disposal Procedures

Under no circumstances should this compound waste be poured down the drain or disposed of in regular trash. The primary and recommended method for disposal is through a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not use abbreviations or chemical formulas.

    • Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions.

  • Container Management:

    • Use a sturdy, leak-proof, and chemically compatible container.

    • Keep the container tightly closed except when adding waste.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in the designated hazardous waste container.

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) in a separate, clearly labeled solid hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal:

    • Contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Waste material must be disposed of in accordance with all applicable national and local regulations. It is highly recommended to use a licensed professional waste disposal service for the final disposal of this material.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Response:

    • Alert personnel in the immediate area.

    • Evacuate the area if the spill is large or in a poorly ventilated space.

    • Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel, or universal spill absorbent).

    • Use non-sparking tools for cleanup.

    • Carefully scoop the absorbed material and any contaminated solids into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly with a detergent and water solution.

    • Dispose of all cleanup materials as hazardous waste.

  • Reporting:

    • Report the spill to your institution's EHS department.

Hazard Profile of Structurally Similar Compounds

The following table summarizes key hazard information from the Safety Data Sheets of structurally related compounds. This data should be considered indicative of the potential hazards of this compound.

Hazard StatementDescriptionReference Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.2-Methyl-4-isothiazolin-3-one[3][4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. May cause an allergic skin reaction.2-Methyl-4-isothiazolin-3-one[3][4], 5-Chloro-2-methyl-4-isothiazolin-3-one[5]
Eye Damage/Irritation Causes serious eye damage.2-Methyl-4-isothiazolin-3-one[4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.2-Methyl-4-isothiazolin-3-one[3][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type (Liquid or Solid) start->waste_type spill Spill Occurs start->spill Accidental Release liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid segregate Segregate into Separate, Labeled Hazardous Waste Containers liquid_waste->segregate solid_waste->segregate storage Store in a Designated, Secure, and Ventilated Area segregate->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs spill_cleanup Follow Spill Management Protocol: - Wear PPE - Contain with inert absorbent - Collect in hazardous waste container spill->spill_cleanup spill_cleanup->segregate disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Decision workflow for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.